Macitentan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCMEBMXRHSZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196063 | |
| Record name | Macitentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441798-33-0 | |
| Record name | Macitentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=441798-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Macitentan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441798330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Macitentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08932 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Macitentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MACITENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9K9Y9WMVL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
134-136°C | |
| Record name | Macitentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08932 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Macitentan's Mechanism of Action in Pulmonary Arterial Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary arterial hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary vascular resistance, leading to right ventricular failure and premature death.[1] A key pathway implicated in the pathogenesis of PAH is the endothelin (ET) system.[2] Endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle cell mitogen, is overexpressed in patients with PAH.[3] Macitentan is an orally active, potent, dual endothelin receptor antagonist (ERA) developed for the long-term treatment of PAH.[1][4] It is indicated to reduce the morbidity in patients with WHO Functional Class II or III PAH. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Dual Endothelin Receptor Antagonism
This compound exerts its therapeutic effect by acting as an antagonist at both endothelin receptor subtype A (ET-A) and subtype B (ET-B). By blocking these receptors, this compound prevents the binding of ET-1, thereby inhibiting its downstream pathological effects which include vasoconstriction and cellular proliferation.
The ET-A receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and proliferation. The ET-B receptors are found on both endothelial cells and smooth muscle cells. On endothelial cells, ET-B receptors mediate vasodilation through the release of nitric oxide and prostacyclin, and are also involved in the clearance of circulating ET-1. However, in PAH, there is an upregulation of ET-B receptors on smooth muscle cells, which also contributes to vasoconstriction and proliferation. Therefore, the dual antagonism of both ET-A and ET-B receptors by this compound provides a comprehensive blockade of the deleterious effects of ET-1 in the pulmonary vasculature.
This compound is characterized by its high affinity for and sustained binding to the endothelin receptors, which differentiates it from other ERAs. This sustained receptor occupancy is attributed to its slow receptor dissociation kinetics. This property may contribute to a more effective and sustained blockade of ET-1 signaling in tissues.
This compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to a pharmacologically active metabolite, ACT-132577. This active metabolite also acts as a dual endothelin receptor antagonist and contributes to the overall therapeutic effect of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its active metabolite, ACT-132577.
Table 1: Receptor Binding and Potency
| Compound | Target Receptor | Binding Affinity (IC50, nM) | Functional Potency (Kb, nM) | Receptor Occupancy Half-Life (ROt1/2, minutes) | ET-A/ET-B Selectivity Ratio |
| This compound | ET-A | 0.5 ± 0.2 | 0.14 | 17 | ~50 |
| ET-B | 391 ± 182 | - | - | ||
| ACT-132577 | ET-A | - | - | - | ~16 |
| ET-B | - | - | - | ||
| Bosentan | ET-A | - | 1.1 | 1.17 (70 seconds) | ~20 |
| Ambrisentan | ET-A | - | 0.12 | 0.67 (40 seconds) | >200 |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | ACT-132577 (Active Metabolite) |
| Time to Cmax (tmax) | 8 - 30 hours | - |
| Elimination Half-life (t1/2) | ~16 hours | ~48 hours |
| Protein Binding | >99% | >99% |
| Metabolism | Primarily by CYP3A4 | - |
Table 3: Key Efficacy Outcomes from the SERAPHIN Trial (this compound 10 mg vs. Placebo)
| Endpoint | Result | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint (Morbidity & Mortality) | 45% risk reduction | 0.55 (0.39-0.76) | <0.0001 |
| PAH-Related Death or Hospitalization | 50% risk reduction | 0.50 (0.34-0.75) | <0.001 |
| Change in 6-Minute Walk Distance (6MWD) at Month 6 | Mean increase of 22 meters relative to placebo | - | - |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are representative of the standard procedures used in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the ET-A and ET-B receptors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand to ET-A and ET-B receptors.
Materials:
-
Cell membranes from cells overexpressing human ET-A or ET-B receptors.
-
Radioligand: [125I]ET-1.
-
This compound (test compound).
-
Non-specific binding control: Unlabeled ET-1.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a microplate, combine the cell membranes, [125I]ET-1 (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or a high concentration of unlabeled ET-1 (for non-specific binding).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the ET-1-induced increase in intracellular calcium.
Objective: To determine the functional potency of this compound as an antagonist of ET-A and ET-B receptors by measuring its ability to block ET-1-induced calcium mobilization.
Materials:
-
Cells endogenously expressing ET-A and/or ET-B receptors (e.g., human pulmonary arterial smooth muscle cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound (test compound).
-
ET-1 (agonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Seed the cells in a black-walled, clear-bottom microplate and culture until confluent.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add ET-1 to the wells to stimulate calcium release and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the response as a percentage of the maximal ET-1 response against the logarithm of the this compound concentration to determine the half-maximal effective concentration (EC50) or the inhibitory constant (Kb).
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides another measure of Gq-coupled receptor activation, which is the signaling pathway for both ET-A and ET-B receptors.
Objective: To quantify the antagonistic effect of this compound on ET-1-induced activation of the Gq signaling pathway by measuring the accumulation of inositol monophosphate (IP1).
Materials:
-
Cells expressing ET-A or ET-B receptors.
-
IP-One HTRF® assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer).
-
This compound (test compound).
-
ET-1 (agonist).
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells in a suitable microplate and culture overnight.
-
Pre-treat the cells with a dilution series of this compound in stimulation buffer for a specified time.
-
Stimulate the cells with ET-1 (at a concentration that gives a submaximal response, e.g., EC80) in the presence of LiCl and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to the wells.
-
Incubate the plate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.
-
Calculate the IP1 concentration based on a standard curve.
-
Plot the IP1 concentration against the logarithm of the this compound concentration to determine its IC50.
Clinical Evidence: The SERAPHIN Trial
The efficacy and safety of this compound in patients with PAH were demonstrated in the landmark Phase III, multicenter, double-blind, placebo-controlled, event-driven SERAPHIN (Study with an Endothelin Receptor Antagonist in Pulmonary arterial Hypertension to Improve cliNical outcome) trial.
Study Design:
-
742 patients with symptomatic PAH were randomized in a 1:1:1 ratio to receive placebo, this compound 3 mg, or this compound 10 mg once daily.
-
The primary endpoint was the time to the first occurrence of a composite of morbidity and mortality events, including death, atrial septostomy, lung transplantation, initiation of intravenous or subcutaneous prostanoids, or worsening of PAH.
-
The study was event-driven, meaning it continued until a prespecified number of primary endpoint events had occurred.
Key Findings:
-
This compound 10 mg significantly reduced the risk of the primary composite endpoint of morbidity and mortality by 45% compared with placebo.
-
The beneficial effect of this compound was observed in patients who were treatment-naïve for PAH as well as in those receiving background therapy with phosphodiesterase-5 inhibitors or prostanoids.
-
This compound was generally well-tolerated, with the most common adverse events being headache, nasopharyngitis, and anemia.
Conclusion
This compound is a potent, orally active, dual endothelin receptor antagonist with a mechanism of action that is well-suited for the treatment of PAH. Its high affinity, sustained receptor binding, and the contribution of its active metabolite result in a comprehensive and durable blockade of the endothelin system. The robust clinical data from the SERAPHIN trial have firmly established the efficacy and safety of this compound in reducing disease progression and improving long-term outcomes for patients with PAH. This technical guide provides a detailed overview of the core principles underlying the therapeutic action of this compound, which should be a valuable resource for researchers and clinicians in the field of pulmonary hypertension.
References
- 1. SERAPHIN haemodynamic substudy: the effect of the dual endothelin receptor antagonist this compound on haemodynamic parameters and NT-proBNP levels and their association with disease progression in patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound, an orally active tissue-targeting dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Medicinal Chemistry of Macitentan: A Technical Guide
Introduction
Macitentan, marketed under the brand name Opsumit, is an orally active, potent dual endothelin (ET) receptor antagonist (ERA) approved for the long-term treatment of pulmonary arterial hypertension (PAH)[1][2][3][4]. PAH is a devastating chronic disease characterized by progressive vascular remodeling and occlusion of the pulmonary arterioles, leading to elevated pulmonary vascular resistance, right-sided heart failure, and premature death[5]. The endothelin system, particularly the potent vasoconstrictor peptide endothelin-1 (ET-1), is a key contributor to the pathogenesis of PAH. This compound was developed through a medicinal chemistry program aimed at improving upon the first-generation dual ERA, bosentan, with a focus on enhancing efficacy and safety. This technical guide provides an in-depth overview of the discovery, mechanism of action, medicinal chemistry, and clinical development of this compound.
The Endothelin Signaling Pathway and this compound's Mechanism of Action
The endothelin system plays a crucial role in vascular homeostasis. In PAH, this system is upregulated, contributing to vasoconstriction and vascular remodeling. ET-1 exerts its effects by binding to two G-protein-coupled receptor subtypes: ET-A and ET-B.
-
ET-A Receptors: Predominantly located on vascular smooth muscle cells and cardiomyocytes. Their activation leads to potent and sustained vasoconstriction and proliferation of smooth muscle cells.
-
ET-B Receptors: Found on both vascular smooth muscle cells (mediating vasoconstriction) and endothelial cells. On endothelial cells, ET-B receptor activation mediates the release of vasodilators like nitric oxide (NO) and prostacyclin, and also plays a role in clearing circulating ET-1.
This compound is a dual antagonist that blocks the binding of ET-1 to both ET-A and ET-B receptors. By inhibiting these pathways, this compound counteracts the detrimental effects of elevated ET-1 levels in PAH patients, leading to vasodilation and antiproliferative effects. While it is a dual antagonist, this compound exhibits a 50-fold increased selectivity for the ET-A receptor subtype compared to the ET-B subtype. The therapeutic benefit is thought to be primarily derived from the blockade of ET-A receptors, which reduces vasoconstriction and smooth muscle cell proliferation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. This compound for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Profile of Macitentan: An In-depth Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Macitentan, a potent dual endothelin (ET) receptor antagonist, has emerged as a key therapeutic agent in the management of pulmonary arterial hypertension (PAH). Its efficacy is underpinned by a well-characterized preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile. This technical guide provides a comprehensive overview of the core preclinical data, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to support further research and development.
Pharmacodynamics: Dual Antagonism of the Endothelin Pathway
This compound exerts its therapeutic effects by blocking the binding of endothelin-1 (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors.[1] These receptors are G-protein coupled and, upon activation by ET-1, trigger a signaling cascade through phospholipase C (PLC), leading to downstream effects that include vasoconstriction and smooth muscle cell proliferation.[1] By antagonizing both receptor subtypes, this compound effectively mitigates these pathological processes that are central to the pathophysiology of PAH.[2][3]
Signaling Pathway of Endothelin Receptor Antagonism by this compound
Caption: this compound blocks ET-1 binding to ETA and ETB receptors, inhibiting the PLC pathway.
Preclinical Pharmacodynamic Efficacy
The in vivo efficacy of this compound has been demonstrated in various preclinical models of hypertension.
Experimental Protocol: Hypertensive Rat Models
Studies utilized conscious, hypertensive Dahl salt-sensitive rats for systemic hypertension and bleomycin-treated rats for pulmonary hypertension.[4] Dose-response curves were established for this compound and compared with another dual ETA/ETB receptor antagonist, bosentan. To assess maximal efficacy, this compound was administered on top of a maximally effective dose of bosentan, and vice versa.
Key Pharmacodynamic Findings
In hypertensive Dahl salt-sensitive rats, a 30 mg/kg dose of this compound resulted in a further 19 mm Hg decrease in mean arterial blood pressure (MAP) when administered on top of a 100 mg/kg dose of bosentan. Conversely, bosentan did not produce an additional MAP decrease when given on top of this compound.
In a pulmonary hypertension model using bleomycin-treated rats, this compound at 30 mg/kg further decreased mean pulmonary artery pressure (MPAP) by 4 mm Hg on top of a maximal dose of bosentan. Similar to the systemic hypertension model, bosentan did not lead to a further reduction in MPAP when administered after this compound. These findings suggest that this compound achieves a more pronounced and sustained blockade of endothelin receptors in vivo.
Another study using the monocrotaline-induced pulmonary hypertension model in rats demonstrated that this compound treatment (30 mg/kg/day initiated on day 11 post-monocrotaline injection) significantly improved hemodynamic parameters compared to the vehicle-treated group.
Pharmacokinetics: A Cross-Species Overview
The pharmacokinetic profile of this compound and its primary active metabolite, ACT-132577, has been characterized in rats and dogs. This compound is metabolized predominantly by the cytochrome P450 enzyme CYP3A4 to form ACT-132577.
Experimental Protocol: Pharmacokinetic Studies
Single-dose pharmacokinetic profiles were determined in Wistar rats and Beagle dogs. Intravenous doses ranged from 0.1 to 3 mg/kg, while oral doses were assessed over a range of 0.3 to 30 mg/kg. Multiple-dose pharmacokinetics were evaluated as part of 4-week toxicity studies, with once-daily oral administration.
Table 1: Single-Dose Pharmacokinetics of this compound in Rats
| Parameter | 1 mg/kg IV (Male) | 3 mg/kg PO (Male) | 1 mg/kg IV (Female) | 3 mg/kg PO (Female) |
| Cmax (ng/mL) | - | 350 ± 60 | - | 1180 ± 220 |
| Tmax (h) | - | 4.0 ± 2.0 | - | 6.0 ± 0.0 |
| AUC (ng·h/mL) | 2100 ± 200 | 2200 ± 300 | 7900 ± 1200 | 12900 ± 1900 |
| t½ (h) | 4.6 ± 0.5 | 5.0 ± 0.5 | 5.8 ± 0.6 | 6.2 ± 0.4 |
| Bioavailability (%) | - | ~30 | - | ~30 |
| Vss (L/kg) | 1.2 - 1.6 | - | 1.4 | - |
| CL (mL/min/kg) | 6.5 - 8.2 | - | 2.1 ± 0.3 | - |
Data compiled from multiple sources.
Table 2: Single-Dose Pharmacokinetics of this compound in Dogs
| Parameter | 1 mg/kg IV | 3 mg/kg PO |
| Cmax (ng/mL) | - | 1200 ± 200 |
| Tmax (h) | - | 2.0 ± 0.0 |
| AUC (ng·h/mL) | 2400 ± 300 | 6600 ± 1000 |
| t½ (h) | 5.1 ± 0.4 | 5.0 ± 0.3 |
| Bioavailability (%) | - | ~80 |
| Vss (L/kg) | 0.9 ± 0.1 | - |
| CL (mL/min/kg) | 6.8 ± 0.8 | - |
Data compiled from multiple sources.
Pharmacokinetics of the Active Metabolite: ACT-132577
The primary active metabolite of this compound, ACT-132577, also demonstrates dual endothelin receptor antagonism, although it is approximately fivefold less potent than the parent compound. However, due to its significantly longer half-life of about 48 hours in rats, ACT-132577 is prone to accumulation upon repeated dosing and contributes significantly to the overall therapeutic effect.
Table 3: Pharmacokinetics of ACT-132577 in Rats after Oral Administration of this compound (15 mg/kg)
| Parameter | Value |
| Cmax (ng/mL) | 450 ± 80 |
| Tmax (h) | 24.0 ± 0.0 |
| AUC (ng·h/mL) | 28000 ± 4000 |
| t½ (h) | ~48 |
Data from a study in rats.
Experimental Workflow: Preclinical Pharmacokinetic and Pharmacodynamic Assessment
Caption: Workflow for preclinical PK/PD assessment of this compound.
Conclusion
The preclinical data for this compound robustly support its clinical utility in pulmonary arterial hypertension. Its dual endothelin receptor antagonism, favorable pharmacokinetic profile characterized by a long-acting active metabolite, and demonstrated efficacy in relevant animal models of systemic and pulmonary hypertension provide a strong foundation for its therapeutic application. This guide offers a consolidated resource for researchers and drug development professionals, facilitating a deeper understanding of this compound's preclinical properties and informing future investigations in this therapeutic area.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The endothelin receptor antagonist this compound for the treatment of pulmonary arterial hypertension: A cross‐species comparison of its cytochrome P450 induction pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound for pulmonary hypertension: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Macitentan's Dual Endothelin Receptor Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism of action of macitentan, a dual endothelin (ET) receptor antagonist targeting both the endothelin A (ETA) and endothelin B (ETB) receptors. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes complex signaling pathways and workflows to support further research and development in this area.
Introduction to this compound and the Endothelin System
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH).[1][2] ET-1 exerts its effects by binding to two distinct G protein-coupled receptors: ETA and ETB.[2][3]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 mediates vasoconstriction and cellular proliferation.[2]
-
ETB Receptors: Found on both endothelial and smooth muscle cells. Endothelial ETB receptors are involved in the clearance of ET-1 and mediate the release of vasodilators such as nitric oxide and prostacyclin. Smooth muscle ETB receptors, like ETA receptors, mediate vasoconstriction.
This compound is an orally active, potent, non-peptide dual endothelin receptor antagonist. By blocking both ETA and ETB receptors, this compound inhibits the deleterious effects of elevated ET-1 levels, leading to vasodilation and antiproliferative effects. A key feature of this compound is its sustained receptor binding and enhanced tissue penetration, which differentiates it from other endothelin receptor antagonists (ERAs). This compound is metabolized to a pharmacologically active metabolite, ACT-132577, which also contributes to its therapeutic effect.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound and its active metabolite, ACT-132577, as well as comparative data for other ERAs.
Table 1: In Vitro Receptor Binding Affinity (Ki) and Inhibitory Potency (IC50) of this compound and ACT-132577
| Compound | Receptor | Ki (nM) | IC50 (nM) |
| This compound | ETA | - | 0.5 |
| ETB | - | 391 | |
| ACT-132577 | ETA | - | 3.4 |
| ETB | - | 987 |
Table 2: Functional Antagonism (Kb) and Receptor Occupancy of this compound and Other ERAs in Human Pulmonary Artery Smooth Muscle Cells (PASMCs)
| Compound | Kb (nM) | Receptor Occupancy Half-Life (ROt1/2) |
| This compound | 0.14 | 17 minutes |
| Ambrisentan | 0.12 | 40 seconds |
| Bosentan | 1.1 | 70 seconds |
Table 3: Hemodynamic Effects of this compound in the SERAPHIN Trial (Month 6)
| Parameter | Placebo (n=68) | This compound 3 mg (n=62) | This compound 10 mg (n=57) |
| Mean Right Atrial Pressure (mRAP, mmHg) | Baseline: 7.0 | Baseline: 8.0 | Baseline: 7.0 |
| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | Baseline: 52.0 | Baseline: 54.0 | Baseline: 52.3 |
| Pulmonary Vascular Resistance (PVR, dyn·sec/cm^5) | Baseline: 800 | Baseline: 785 | Baseline: 789 |
| Cardiac Index (CI, L/min/m^2) | Baseline: 2.49 | Baseline: 2.23 | Baseline: 2.47 |
| Mixed Venous Oxygen Saturation (SvO2, %) | Baseline: 66.0 | Baseline: 64.5 | Baseline: 66.5 |
Note: Overall, hemodynamic parameters improved at Month 6 with this compound and worsened with placebo. Beneficial treatment effects with this compound were statistically significant (P < 0.05) for PVR and CI for both subgroups.
Table 4: Improvement in WHO Functional Class with this compound (Pooled Data from Randomized Controlled Trials)
| This compound Group | Control Group | |
| Percentage of Patients with Improvement | 19.61% | 14.93% |
Note: The difference in the percentage of patients with improvement in WHO Functional Class did not reach statistical significance in this meta-analysis (RR 1.32, 95% CI 0.99 to 1.74; P = 0.06).
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the dual endothelin receptor antagonism of this compound.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a ligand for its receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and its metabolites for ETA and ETB receptors.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human ETA or ETB receptors (e.g., CHO cells) or from tissues known to express these receptors. The cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a suitable assay buffer.
-
Competitive Binding Assay: A fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor (this compound or its metabolites).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
These assays measure the ability of an antagonist to inhibit the functional response induced by an agonist.
-
Objective: To assess the functional antagonism of this compound by measuring its ability to inhibit ET-1-induced intracellular calcium mobilization.
-
General Protocol:
-
Cell Culture and Loading: Adherent cells expressing endothelin receptors (e.g., human PASMCs or recombinant cell lines) are cultured in microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 or Fluo-4).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound or other antagonists for a defined period.
-
Agonist Stimulation and Signal Detection: The cells are then stimulated with a fixed concentration of ET-1. The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The inhibitory potency of the antagonist is determined by calculating the concentration that produces 50% inhibition of the agonist response (IC50). The functional inhibition constant (Kb) can be calculated from the IC50 value.
-
-
Objective: To measure the antagonism of ET-1-induced Gq protein signaling by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1).
-
General Protocol:
-
Cell Culture and Antagonist Incubation: Cells expressing endothelin receptors are cultured and pre-incubated with different concentrations of this compound.
-
Agonist Stimulation: The cells are stimulated with ET-1 for a specific duration.
-
Cell Lysis and IP1 Detection: The cells are lysed, and the accumulated IP1 is measured using a competitive immunoassay, typically a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The concentration-response curves for the antagonist are generated to determine its inhibitory potency.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the endothelin signaling pathway and a generalized workflow for characterizing an endothelin receptor antagonist.
Caption: Endothelin-1 signaling pathway.
Caption: Workflow for ERA characterization.
Conclusion
This compound's dual antagonism of ETA and ETB receptors, combined with its favorable pharmacokinetic properties of sustained receptor occupancy and tissue penetration, provides a robust mechanism for counteracting the pathological effects of endothelin-1 in diseases such as pulmonary arterial hypertension. The quantitative data from in vitro and clinical studies consistently demonstrate its potent and effective profile. The experimental methodologies outlined provide a framework for the continued investigation and characterization of novel endothelin receptor antagonists. This comprehensive guide serves as a valuable resource for professionals in the field, facilitating a deeper understanding of this compound's core pharmacology and its clinical implications.
References
Preclinical development and discovery of Macitentan
An In-depth Technical Guide to the Preclinical Development and Discovery of Macitentan
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (Opsumit®) is an orally active, potent dual endothelin receptor antagonist (ERA) approved for the long-term treatment of pulmonary arterial hypertension (PAH).[1] Its discovery was the result of a tailored medicinal chemistry program aimed at improving upon the efficacy and safety profiles of existing ERAs, such as bosentan.[2][3] The development of this compound focused on optimizing key properties, including tissue penetration and receptor binding kinetics, to achieve a more effective and sustained blockade of the endothelin (ET) system, a critical pathway in the pathophysiology of PAH.[2][4] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies that underpinned the discovery and development of this compound.
Mechanism of Action: Targeting the Endothelin System
The endothelin system plays a central role in the pathogenesis of PAH. Endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle cell mitogen, is overexpressed in patients with PAH. ET-1 mediates its detrimental effects by binding to two G-protein-coupled receptor subtypes: ETA and ETB.
-
ETA Receptors: Located predominantly on vascular smooth muscle cells, their activation leads to vasoconstriction and cellular proliferation.
-
ETB Receptors: Found on both smooth muscle cells (mediating vasoconstriction) and endothelial cells, where they contribute to vasodilation via nitric oxide and prostacyclin release and also facilitate the clearance of circulating ET-1.
This compound is a dual antagonist, blocking the binding of ET-1 to both ETA and ETB receptors. This dual blockade inhibits the downstream signaling pathways responsible for vasoconstriction and the pathological vascular remodeling characteristic of PAH. While it blocks both receptors, this compound exhibits a higher selectivity for the ETA subtype. The sustained receptor occupancy of this compound results in a non-competitive, insurmountable antagonism, which provides a more effective blockade compared to competitive antagonists.
Caption: Endothelin-1 signaling pathway and this compound's mechanism of action.
Discovery and Lead Optimization
The discovery of this compound began with structural modifications of bosentan, the first dual ERA approved for PAH. The goal was to identify a novel antagonist with superior in vivo efficacy, which was achieved by focusing on physicochemical properties that enhance tissue penetration and receptor binding characteristics. This led to the exploration of alkyl sulfamide substituted pyrimidines, a chemical series from which this compound (compound 17 in the original publication) was identified as the lead candidate. The compound profiling cascade prioritized in vivo experiments to directly assess efficacy and safety, a departure from conventional approaches that heavily rely on initial in vitro screening.
Caption: this compound's drug discovery and development workflow.
Preclinical Pharmacology: In Vitro Characterization
In vitro studies were crucial for defining this compound's potency, selectivity, and unique receptor binding properties. These assessments demonstrated that this compound is a potent dual antagonist with significantly higher affinity for the ETA receptor and a slower receptor dissociation rate compared to other ERAs.
Data Presentation: In Vitro Potency and Selectivity
The inhibitory potency of this compound and its active metabolite, ACT-132577, was determined in functional assays.
| Compound | Target Receptor | Potency (IC50) | ETA/ETB Potency Ratio | Reference |
| This compound | ETA | - | ~50 | |
| ETB | - | |||
| ACT-132577 | ETA | ~5-fold less potent than this compound | ~16 | |
| ETB | - |
Note: Specific IC50 values are not consistently reported across general reviews; the focus is on the potency ratio and relative potency of the metabolite.
A key finding was this compound's slow receptor association rate and long receptor occupancy half-life (~17 minutes), which contrasts sharply with the rapid dissociation of bosentan (~70 seconds) and ambrisentan (~40 seconds). This kinetic profile underpins its insurmountable antagonism, providing a more durable blockade of ET-1 signaling.
Experimental Protocols
-
Objective: To determine the affinity of the antagonist for ETA and ETB receptors by measuring its ability to displace a radiolabeled ligand.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human ETA or ETB receptors.
-
Incubation: A constant concentration of a radiolabeled ET-1 ligand (e.g., [125I]ET-1) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the test compound (this compound).
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
-
-
Objective: To measure the functional potency of the antagonist by assessing its ability to inhibit ET-1-induced intracellular calcium mobilization.
-
Methodology:
-
Cell Culture: Cells expressing ETA or ETB receptors are seeded into microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.
-
Agonist Stimulation: The plate is placed in a FLIPR instrument, and ET-1 (the agonist) is added to stimulate the receptors.
-
Signal Detection: The instrument measures the transient increase in intracellular calcium concentration by detecting changes in fluorescence intensity.
-
Data Analysis: Dose-response curves are generated, and the IC50 value (the concentration of antagonist that produces 50% inhibition of the agonist response) is determined.
-
Preclinical Pharmacology: In Vivo Efficacy
The efficacy of this compound was evaluated in established animal models of hypertension and PAH. The monocrotaline (MCT)-induced PAH model in rats was a key platform for demonstrating its therapeutic potential. In these models, this compound produced a dose-dependent decrease in mean arterial blood pressure and showed superior efficacy in reducing the pathological markers of PAH compared to other ERAs.
Data Presentation: Efficacy in Monocrotaline Rat Model
Studies showed that this compound treatment, even when initiated after the establishment of PAH, could retard disease progression and improve key hemodynamic and cardiac parameters.
| Parameter | Control (CON) | Monocrotaline (MCT) | MCT + this compound (MACI) | Day of Measurement | Reference |
| Max Pulmonary Velocity (m/s) | 1.15 ± 0.15 | 1.04 ± 0.10 | 0.99 ± 0.18 | Day 7 | |
| Pulmonary Artery Acceleration Time (ms) | - | 17.55 ± 1.56 | 22.55 ± 1.00 | Day 21 | |
| Pulmonary Artery Deceleration (m/s²) | - | 34.72 ± 3.72 | 17.30 ± 1.89 | Day 21 | |
| RV Wall Thickness (cm) | - | 0.13 ± 0.1 | 0.10 ± 0.1 | Day 21 | |
| QT Interval (ms) | - | 85 ± 13 | 71 ± 14 | Day 21 |
Data from a study where this compound (30 mg/kg/day) was initiated on day 11 after MCT injection.
Experimental Protocols
-
Objective: To induce PAH in rats to evaluate the therapeutic efficacy of a test compound.
-
Methodology:
-
Disease Induction: Healthy rats (e.g., Sprague-Dawley) receive a single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg). This induces progressive pulmonary vascular remodeling, leading to severe PAH and right ventricular dysfunction over 3-4 weeks.
-
Group Allocation: Animals are divided into groups: a control group (e.g., saline injection), an MCT-only group, and an MCT + this compound treatment group.
-
Drug Administration: this compound is administered orally, often starting after PAH is established (e.g., day 7 or 11 post-MCT injection) to model a therapeutic intervention.
-
Monitoring: Disease progression and drug efficacy are monitored serially using non-invasive techniques like echocardiography (to measure pulmonary artery hemodynamics and right ventricular dimensions/function) and electrocardiograms (ECGs).
-
Terminal Endpoint Analysis: At the end of the study, animals are euthanized. The heart is excised to measure right ventricular hypertrophy (e.g., Fulton index: ratio of right ventricle weight to left ventricle plus septum weight). Lung tissue may be collected for histological analysis of vascular remodeling.
-
Caption: Experimental workflow for the monocrotaline-induced PAH model.
Preclinical Pharmacokinetics and Metabolism
Pharmacokinetic studies in animals and early human trials characterized this compound as a slowly absorbed compound with a long elimination half-life, supporting once-daily dosing. It is extensively protein-bound and is metabolized primarily by the cytochrome P450 system.
Data Presentation: Pharmacokinetic Parameters (Human Data)
| Parameter | This compound | ACT-132577 (Active Metabolite) | Reference |
| Tmax (median) | ~8 - 30 hours | ~30 hours | |
| t1/2 (apparent) | ~16 hours | ~48 hours | |
| Plasma Protein Binding | >99% (mainly albumin) | >99% | |
| Volume of Distribution (Vd) | 40 - 50 L | - |
This compound is metabolized via oxidative depropylation, mainly by CYP3A4, to form the pharmacologically active metabolite ACT-132577. While this metabolite is approximately five times less potent than the parent drug, its long half-life and high plasma concentrations contribute significantly to the overall therapeutic effect.
Conclusion
The preclinical development of this compound was a deliberate and successful effort to engineer a superior endothelin receptor antagonist. The discovery program's focus on optimizing for in vivo efficacy and tissue penetration, combined with favorable pharmacokinetics and a unique, insurmountable receptor binding profile, distinguished this compound from its predecessors. Extensive in vitro characterization and validation in robust animal models of pulmonary hypertension provided a strong scientific foundation for its progression into clinical trials, ultimately leading to its approval as a cornerstone therapy for patients with PAH.
References
The Pharmacological Profile of ACT-132577: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-132577, also known as aprocitentan, is the major and pharmacologically active metabolite of the dual endothelin receptor antagonist (ERA), macitentan.[1][2] this compound is approved for the treatment of pulmonary arterial hypertension (PAH).[1][3] ACT-132577 itself is a potent, orally active dual antagonist of endothelin (ET) receptors, ETA and ETB, and has been developed for the treatment of resistant hypertension.[1] This technical guide provides an in-depth overview of the pharmacological properties of ACT-132577, including its receptor binding characteristics, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used for its characterization.
Mechanism of Action
The endothelin system, particularly the potent vasoconstrictor endothelin-1 (ET-1), plays a significant role in various cardiovascular diseases through its interaction with ETA and ETB receptors. Activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation, while ETB receptors on endothelial cells mediate vasodilation via nitric oxide and prostacyclin release and are also involved in the clearance of ET-1. In pathological states, the effects of ET-1 contribute to elevated blood pressure and end-organ damage.
ACT-132577 exerts its pharmacological effect by competitively inhibiting the binding of ET-1 to both ETA and ETB receptors. This dual antagonism leads to vasodilation and a reduction in blood pressure. The blockade of ETB receptors also leads to an increase in circulating ET-1 levels, a characteristic feature of dual ERAs.
Receptor Binding and Potency
ACT-132577 is a dual antagonist with a higher affinity for the ETA receptor compared to the ETB receptor. The in vitro potency of ACT-132577 has been characterized using receptor binding and functional assays.
Table 1: In Vitro Receptor Binding and Potency of ACT-132577
| Parameter | ETA Receptor | ETB Receptor | Selectivity Ratio (ETB/ETA) | Reference(s) |
| IC50 | 3.4 nM | 987 nM | ~290 | |
| pA2 | 6.7 | 5.5 | - | |
| Inhibitory Potency Ratio | - | - | 16 |
IC50: Half maximal inhibitory concentration. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Pharmacokinetics
ACT-132577 exhibits a pharmacokinetic profile suitable for once-daily dosing. It is characterized by a long elimination half-life and high plasma protein binding.
Table 2: Pharmacokinetic Properties of ACT-132577 in Humans
| Parameter | Value | Reference(s) |
| Time to Maximum Plasma Concentration (Tmax) | 4-5 hours | |
| Elimination Half-life (t½) | 40 - 66 hours | |
| Apparent Volume of Distribution (Vd/F) | ~40 L | |
| Plasma Protein Binding | >99% (primarily to albumin) | |
| Metabolism | Primarily by UGT1A1- and UGT2B7-mediated N-glucosidation and non-enzymatic hydrolysis. Not significantly metabolized by CYP enzymes. | |
| Excretion | Urine and feces |
Pharmacodynamics
Clinical studies have demonstrated the blood pressure-lowering effects of ACT-132577 in patients with hypertension.
Table 3: Pharmacodynamic Effects of ACT-132577 in Humans
| Parameter | Finding | Reference(s) |
| Blood Pressure Reduction | Dose-dependent reduction in systolic and diastolic blood pressure. | |
| Onset of Action | Significant blood pressure changes observed within 14 days of administration. | |
| Effect on ET-1 Levels | Dose-dependent increase in plasma ET-1 concentrations, consistent with ETB receptor blockade. |
Experimental Protocols
The following sections describe representative experimental methodologies for the characterization of ACT-132577.
Receptor Binding Assays
Objective: To determine the binding affinity (IC50) of ACT-132577 for ETA and ETB receptors.
Methodology: A competitive radioligand binding assay is typically employed.
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human ETA or ETB receptors.
-
Radioligand: A radiolabeled endothelin ligand, such as [125I]-ET-1, is used.
-
Assay Conditions:
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (ACT-132577).
-
The incubation is carried out in a suitable buffer at a defined temperature and for a specific duration to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
Functional Assays (Calcium Mobilization)
Objective: To assess the functional antagonist activity of ACT-132577 at endothelin receptors.
Methodology: A calcium mobilization assay is used to measure the inhibition of ET-1-induced intracellular calcium release.
-
Cell Culture: Cells expressing ETA or ETB receptors are cultured in multi-well plates.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of ACT-132577.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of ET-1.
-
Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The concentration of ACT-132577 that inhibits 50% of the ET-1-induced calcium response is calculated to determine its functional potency.
Pharmacokinetic Analysis
Objective: To determine the concentration of ACT-132577 in plasma samples over time.
Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for bioanalysis.
-
Sample Preparation: Plasma samples are subjected to protein precipitation using an organic solvent (e.g., acetonitrile). An internal standard (e.g., a deuterated analog of the analyte) is added to the samples for accurate quantification.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. The analyte and internal standard are separated on a reverse-phase column using a suitable mobile phase.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (typically by electrospray ionization) and detected in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of ACT-132577 in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
ACT-132577 is a potent, dual endothelin receptor antagonist with a well-characterized pharmacological profile. Its high affinity for endothelin receptors, particularly the ETA receptor, translates into effective antagonism of the vasoconstrictor effects of ET-1. The pharmacokinetic properties of ACT-132577, including its long half-life, support a convenient once-daily dosing regimen. Clinical data have confirmed its ability to produce sustained reductions in blood pressure, establishing it as a promising therapeutic agent for the management of resistant hypertension. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and understanding of this important therapeutic molecule.
References
Macitentan's Receptor Binding Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding kinetics and affinity of macitentan, a dual endothelin (ET) receptor antagonist. The information presented herein is intended for researchers, scientists, and drug development professionals working in pharmacology and related fields. This document details the quantitative binding parameters of this compound and its active metabolite, the experimental protocols used to determine these properties, and the underlying signaling pathways.
Introduction to this compound and the Endothelin System
This compound is an orally active dual endothelin receptor antagonist (ERA) used in the treatment of pulmonary arterial hypertension (PAH).[1] Its therapeutic effect is derived from its ability to block the binding of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, to its receptors, ETA and ETB.[1] The endothelin system plays a significant role in the pathophysiology of various cardiovascular diseases, making it a key target for therapeutic intervention.[1] this compound distinguishes itself from other ERAs, such as bosentan and ambrisentan, through its unique pharmacokinetic and pharmacodynamic properties, particularly its sustained receptor binding.[2][3]
Upon oral administration, this compound is metabolized by CYP3A4 to its major active metabolite, ACT-132577 (also known as aprocitentan). This metabolite also exhibits dual endothelin receptor antagonism and contributes to the overall therapeutic effect.
Quantitative Receptor Affinity and Kinetics
The binding characteristics of this compound and its active metabolite have been extensively studied using various in vitro assays. The data consistently demonstrate high affinity for both ETA and ETB receptors, with a notable feature being its slow dissociation kinetics, leading to a prolonged receptor occupancy.
Table 1: Receptor Binding Affinity and Kinetic Parameters for this compound and ACT-132577
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | ETA | Calcium Release (human PASMC) | Kb | 0.14 nM | |
| ETA | Schild Analysis (IP1 Accumulation) | Kb | 1.4 nM | ||
| ETB | - | - | - | ||
| ETA/ETB | Functional Assays | Receptor Occupancy Half-Life (ROt1/2) | ~17 minutes | ||
| ACT-132577 | ETA | Functional Assays | IC50 | 3.4 nM | |
| ETB | Functional Assays | IC50 | 987 nM | ||
| ETA/ETB | Functional Assays | pA2 | ETA: 6.7, ETB: 5.5 | ||
| Bosentan | ETA | Calcium Release (human PASMC) | Kb | 1.1 nM | |
| ETA/ETB | Functional Assays | Receptor Occupancy Half-Life (ROt1/2) | ~70 seconds | ||
| Ambrisentan | ETA | Calcium Release (human PASMC) | Kb | 0.12 nM | |
| ETA/ETB | Functional Assays | Receptor Occupancy Half-Life (ROt1/2) | ~40 seconds |
Note: Kb is the equilibrium dissociation constant for an antagonist. IC50 is the half-maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. ROt1/2 is the receptor occupancy half-life.
While specific kon (association rate constant) and koff (dissociation rate constant) values for this compound are not consistently reported in the literature, its kinetic profile is characterized by a "slow apparent association" and a significantly "slow dissociation" rate. This is in contrast to other ERAs like bosentan and ambrisentan, which exhibit faster dissociation rates. The prolonged receptor occupancy of this compound is a key differentiator and is thought to contribute to its sustained pharmacological effect.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the receptor binding and affinity of this compound.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) of a radiolabeled ligand, and the inhibitory constant (Ki) of an unlabeled competitor (e.g., this compound).
Materials:
-
Cell membranes expressing ETA or ETB receptors (e.g., from CHO or HEK293 cells)
-
Radiolabeled endothelin-1 (e.g., [125I]-ET-1)
-
Unlabeled this compound and other competing ligands
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and a protease inhibitor cocktail)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).
-
Saturation Binding:
-
In a 96-well plate, add a fixed amount of membrane protein to each well.
-
Add increasing concentrations of the radiolabeled ligand.
-
For non-specific binding determination, add a high concentration of an unlabeled ligand to a parallel set of wells.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Competition Binding:
-
Add a fixed amount of membrane protein and a fixed concentration of the radiolabeled ligand (typically at or below its Kd) to each well.
-
Add increasing concentrations of the unlabeled competitor (this compound).
-
Incubate to allow for competitive binding to reach equilibrium.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
For saturation binding, plot specific binding (total binding - non-specific binding) against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
Intracellular Calcium Release Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.
Objective: To determine the functional potency (Kb) of this compound by measuring its ability to inhibit ET-1-induced intracellular calcium mobilization.
Materials:
-
Cells endogenously or recombinantly expressing ET receptors (e.g., human Pulmonary Artery Smooth Muscle Cells - PASMCs)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
ET-1 (agonist)
-
This compound and other antagonists
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Culture: Plate cells in a multi-well plate and grow to near confluency.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in physiological salt solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with fresh physiological salt solution to remove extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound or other antagonists to the wells and pre-incubate for a defined period (e.g., 10-120 minutes) to allow for receptor binding.
-
Agonist Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a fixed concentration of ET-1 (typically the EC80) into the wells and record the change in fluorescence over time, which corresponds to the increase in intracellular calcium.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a percentage of the control (agonist alone) against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Kb using the Cheng-Prusoff or Schild analysis.
-
Intracellular Calcium Release Assay Workflow
Inositol-1-Phosphate (IP1) Accumulation Assay
This assay measures the accumulation of a downstream second messenger, IP1, following the activation of Gq-coupled receptors like the endothelin receptors.
Objective: To determine the functional potency of this compound by measuring its ability to inhibit ET-1-induced IP1 accumulation.
Materials:
-
Cells expressing ET receptors
-
IP1 accumulation assay kit (e.g., HTRF-based)
-
ET-1 (agonist)
-
This compound and other antagonists
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation)
Protocol:
-
Cell Culture: Plate cells in a multi-well plate.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells.
-
Agonist Stimulation: Add a fixed concentration of ET-1 in stimulation buffer containing LiCl.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Lysis and Detection: Lyse the cells and add the detection reagents from the assay kit (e.g., IP1-d2 and anti-IP1 cryptate).
-
Measurement: Incubate as per the kit instructions and measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Data Analysis:
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Generate a standard curve to convert the HTRF signal to IP1 concentration.
-
Plot the IP1 concentration against the log concentration of the antagonist to determine the IC50 and subsequently the Kb.
-
Endothelin Receptor Signaling Pathways
This compound exerts its effects by blocking the signaling cascades initiated by the binding of ET-1 to ETA and ETB receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.
Endothelin Receptor Signaling Pathway and this compound's Mechanism of Action
Pathway Description:
-
Ligand Binding: Endothelin-1 (ET-1) binds to both ETA and ETB receptors on the surface of various cells, including vascular smooth muscle cells.
-
G-Protein Activation: This binding activates the associated Gq/11 protein.
-
Second Messenger Production: The activated Gq/11 protein stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Signaling:
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
-
Cellular Response: The rise in intracellular calcium and the activation of PKC trigger a cascade of downstream events, including vasoconstriction, smooth muscle cell proliferation, and fibrosis.
This compound's Role: this compound acts as a competitive antagonist at both ETA and ETB receptors, preventing the binding of ET-1 and thereby inhibiting the entire downstream signaling cascade. Its slow dissociation from the receptors leads to a sustained blockade.
Conclusion
This compound is a high-affinity, dual endothelin receptor antagonist with a distinct kinetic profile characterized by slow receptor dissociation. This prolonged receptor occupancy is a key feature that differentiates it from other ERAs and is believed to contribute to its clinical efficacy. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of this compound and other endothelin receptor modulators. A thorough understanding of its binding kinetics, affinity, and the signaling pathways it modulates is essential for researchers and clinicians in the field of cardiovascular pharmacology and drug development.
References
- 1. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slow Receptor Dissociation Kinetics Differentiate this compound from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells | PLOS One [journals.plos.org]
The Structural Symphony of Specificity: An In-Depth Technical Guide to the Structure-Activity Relationship of Macitentan and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macitentan (Opsumit®) is an orally active, potent dual endothelin receptor antagonist (ERA) that has emerged as a cornerstone in the long-term management of pulmonary arterial hypertension (PAH).[1][2] Its discovery marked a significant advancement in the field, offering an improved efficacy and safety profile compared to its predecessors.[3] This technical guide provides a comprehensive exploration of the structural-activity relationship (SAR) of this compound and its analogs, delving into the nuanced molecular interactions that govern its pharmacological activity. We will examine the quantitative data from key studies, detail the experimental protocols used to elucidate these relationships, and visualize the intricate signaling pathways and experimental workflows.
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a pivotal role in the pathophysiology of PAH through its interaction with two G-protein coupled receptor subtypes: endothelin receptor type A (ETA) and type B (ETB).[4] The therapeutic strategy behind this compound involves the dual antagonism of both these receptors, leading to vasodilation and antiproliferative effects.[1] The development of this compound was a deliberate medicinal chemistry effort to optimize the properties of earlier ERAs, focusing on enhanced in vivo efficacy and an improved safety profile.
Quantitative Structure-Activity Relationship Data
The development of this compound involved the systematic modification of a pyrimidine-based scaffold to optimize its affinity for both ETA and ETB receptors, as well as its pharmacokinetic properties. The following tables summarize the key quantitative SAR data from the seminal publication by Bolli et al. (2012), which details the discovery of this compound.
Table 1: In Vitro Activity of Key this compound Analogs
| Compound | R¹ | R² | ETA IC₅₀ (nM) | ETB IC₅₀ (nM) |
| Bosentan (1) | - | - | 47 | 970 |
| 8 | 4-Br | H | 0.8 | 390 |
| 17 (this compound) | 4-Br | n-propyl | 0.5 | 391 |
| 18 | 4-Br | H | 1.1 | 450 |
| 19 | 4-Br | methyl | 0.7 | 420 |
| 20 | H | n-propyl | 2.9 | >1000 |
| 21 | 4-Cl | n-propyl | 0.4 | 250 |
| 22 | 4-Me | n-propyl | 0.6 | 380 |
| 23 | 3-Me | n-propyl | 1.8 | 800 |
| 24 | 2-Me | n-propyl | 3.5 | >1000 |
| 25 | 4-OMe | n-propyl | 1.2 | 650 |
| 26 | 4-CF₃ | n-propyl | 0.9 | 550 |
| 27 | 4-CN | n-propyl | 1.5 | 700 |
| 28 | 3,4-diCl | n-propyl | 0.3 | 200 |
| 29 | 3,5-diCl | n-propyl | 0.5 | 350 |
Table 2: Impact of the Sulfamide Alkyl Substituent on In Vitro Activity
| Compound | R³ (Alkyl group) | ETA IC₅₀ (nM) | ETB IC₅₀ (nM) |
| 18 | H | 1.1 | 450 |
| 19 | methyl | 0.7 | 420 |
| 30 | ethyl | 0.6 | 400 |
| 17 (this compound) | n-propyl | 0.5 | 391 |
| 31 | isopropyl | 0.8 | 500 |
| 32 | n-butyl | 0.6 | 410 |
| 33 | isobutyl | 0.7 | 430 |
| 34 | cyclopropyl | 1.2 | 600 |
| 35 | cyclopropylmethyl | 0.9 | 550 |
| 36 | 2-methoxyethyl | 1.5 | 700 |
Experimental Protocols
The characterization of this compound and its analogs relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for the key experiments cited in the discovery process.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for its receptor.
-
Objective: To measure the binding affinity (IC₅₀) of test compounds for the ETA and ETB receptors.
-
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing either the human ETA or ETB receptor.
-
Radioligand: [¹²⁵I]-ET-1.
-
Test compounds (this compound and its analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA).
-
96-well filter plates.
-
Scintillation counter.
-
-
Protocol:
-
In a 96-well plate, add assay buffer, test compound at various concentrations, and the cell membrane preparation.
-
Initiate the binding reaction by adding a fixed concentration of [¹²⁵I]-ET-1.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Dry the filters and measure the amount of bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Data are analyzed using non-linear regression to determine the IC₅₀ value for each test compound.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the ET-1-induced increase in intracellular calcium.
-
Objective: To assess the functional antagonist potency of test compounds.
-
Materials:
-
CHO cells stably expressing either the ETA or ETB receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
ET-1.
-
Test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
-
-
Protocol:
-
Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound at various concentrations and incubate for a short period.
-
Place the plate in the FLIPR instrument and measure baseline fluorescence.
-
Add a fixed concentration of ET-1 to stimulate the cells and immediately measure the change in fluorescence over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
The ability of the test compound to inhibit the ET-1-induced fluorescence increase is used to calculate its antagonist potency (IC₅₀).
-
IP-One HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP₁), a downstream product of Gq-protein activation, providing another measure of functional antagonism.
-
Objective: To quantify the inhibition of ET-1-induced IP₁ production by test compounds.
-
Materials:
-
Cells expressing the target endothelin receptor.
-
IP-One HTRF assay kit (containing IP₁-d2, anti-IP₁ cryptate, and lysis buffer).
-
ET-1.
-
Test compounds.
-
HTRF-compatible plate reader.
-
-
Protocol:
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of ET-1 in the presence of a phosphodiesterase inhibitor (to prevent IP₁ degradation) for a defined period.
-
Lyse the cells and add the HTRF reagents (IP₁-d2 and anti-IP₁ cryptate).
-
Incubate to allow for the competitive binding of cellular IP₁ and IP₁-d2 to the antibody.
-
Measure the HTRF signal on a compatible plate reader. A decrease in the HTRF signal indicates an increase in cellular IP₁ production.
-
The inhibitory effect of the test compounds is used to determine their IC₅₀ values.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of this compound's mechanism and discovery. The following diagrams were generated using the Graphviz DOT language.
References
The Role of Endothelin-1 in Pathologies Treated by Macitentan: A Technical Guide
Executive Summary
Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogenic peptide that plays a central role in the pathophysiology of several cardiovascular diseases, most notably Pulmonary Arterial Hypertension (PAH). Its deleterious effects are mediated through two receptor subtypes, ET-A and ET-B. Overexpression and activation of the ET-1 pathway in PAH lead to pulmonary vasoconstriction, vascular remodeling, fibrosis, and inflammation, culminating in increased pulmonary vascular resistance and right heart failure.[1][2] Macitentan is a potent, orally active, dual endothelin receptor antagonist (ERA) that inhibits the binding of ET-1 to both ET-A and ET-B receptors.[3][4] This sustained and tissue-penetrating antagonism effectively counteracts the pathological effects of ET-1, forming the basis of its therapeutic efficacy in PAH. This guide provides an in-depth examination of the ET-1 signaling axis, the mechanism of action of this compound, and the key experimental and clinical data supporting its use.
The Endothelin-1 System: A Key Pathogenic Driver in PAH
The endothelin system comprises three peptide isoforms (ET-1, ET-2, ET-3) and two G-protein coupled receptors, endothelin receptor type A (ET-A) and type B (ET-B).[5] ET-1 is the predominant isoform in the vascular system and is produced primarily by endothelial cells. In patients with PAH, plasma and lung tissue levels of ET-1 are significantly elevated, correlating with disease severity and poor clinical outcomes.
ET-1 Mediated Pathophysiology:
-
Vasoconstriction: ET-1 binding to ET-A and ET-B receptors on pulmonary artery smooth muscle cells (PASMCs) triggers a potent and sustained vasoconstrictive response.
-
Cell Proliferation and Remodeling: ET-1 acts as a mitogen, promoting the proliferation of PASMCs and fibroblasts. This contributes to the characteristic vascular remodeling, including thickening of the arterial walls and the formation of plexiform lesions, which progressively occlude the pulmonary arterioles.
-
Fibrosis and Inflammation: The ET-1 pathway is also implicated in stimulating the production of extracellular matrix proteins, leading to fibrosis and promoting inflammatory processes within the vessel wall.
The Dual Role of Endothelin Receptors
-
ET-A Receptors: Located predominantly on vascular smooth muscle cells, their activation by ET-1 exclusively mediates vasoconstriction and proliferation.
-
ET-B Receptors: These receptors have a more complex role. Like ET-A receptors, ET-B receptors on smooth muscle cells mediate vasoconstriction. However, ET-B receptors are also located on endothelial cells, where their activation leads to the release of vasodilators like nitric oxide (NO) and prostacyclin, and importantly, mediates the clearance of circulating ET-1.
The rationale for dual ET-A and ET-B receptor antagonism with this compound is to comprehensively block the deleterious vasoconstrictive and proliferative effects mediated by both receptor types on smooth muscle cells, which is considered the predominant pathological driver in PAH.
This compound: Pharmacological Profile and Mechanism of Action
This compound is a sulfamide-based dual ERA designed for enhanced efficacy and safety. It was developed through structural modifications of bosentan to improve tissue penetration and receptor binding properties. This compound and its major active metabolite, ACT-132577, both exhibit high-affinity and sustained binding to ET-A and ET-B receptors, leading to insurmountable antagonism. This prolonged receptor occupancy ensures a more effective and consistent blockade of ET-1 signaling compared to previous ERAs.
Signaling Pathway and this compound's Point of Intervention
ET-1 binding to its receptors (ET-A and ET-B) on smooth muscle cells activates the Gq protein pathway. This initiates a signaling cascade involving Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The resulting increase in intracellular Ca2+ concentration is the primary driver of smooth muscle contraction and also contributes to proliferative signaling. This compound blocks the initial step of this cascade by preventing ET-1 from binding to its receptors.
Quantitative Data Summary
The efficacy and pharmacological profile of this compound have been quantified in numerous preclinical and clinical studies. The data below are summarized for comparative analysis.
Table 1: Pharmacological Profile of this compound and its Active Metabolite
| Compound | Target | Assay Type | Value | Reference |
| This compound | ET-A | Inhibition of Ca²⁺ flux | IC₅₀: 0.5 nM | |
| ET-B | Inhibition of Ca²⁺ flux | IC₅₀: 391 nM | ||
| ET-A | Functional (Rat Aorta) | pA₂: 7.6 | ||
| ET-A | Functional (Human Pulm. Artery) | pKₑ: 8.02 ± 0.13 | ||
| ACT-132577 | ET-A / ET-B | Functional Assays | ~5-fold less potent than this compound | |
| (Active Metabolite) | ET-A vs ET-B | Selectivity Ratio | 16:1 |
IC₅₀: Half maximal inhibitory concentration. pA₂/pKₑ: Measures of antagonist potency.
Table 2: Key Efficacy Outcomes from the SERAPHIN Clinical Trial (this compound 10 mg vs. Placebo)
| Endpoint | Parameter | Result | Hazard Ratio (97.5% CI) / p-value | Reference |
| Primary | Morbidity & Mortality (Composite) | 45% risk reduction | HR: 0.55 (0.39 - 0.76); p < 0.001 | |
| Secondary | Death due to PAH or Hospitalization for PAH | 50% risk reduction | HR: 0.50 (0.34 - 0.75); p < 0.001 | |
| Change in 6-Minute Walk Distance (6MWD) at Month 6 | +22.0 meter increase (placebo-corrected) | p = 0.0078 | ||
| Hemodynamic | Pulmonary Vascular Resistance (PVR) | 37.0% median reduction vs. placebo | p < 0.001 | |
| (Sub-study) | Cardiac Index (CI) | +0.6 L/min/m² increase vs. placebo | p < 0.001 |
The SERAPHIN trial was a landmark, long-term, event-driven study involving 742 patients with symptomatic PAH.
Key Experimental Protocols
The characterization of this compound's activity relies on standardized in vitro assays. The following sections provide an overview of the methodologies for two critical experiments.
Competitive Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) or inhibitory concentration (IC₅₀) of a compound (e.g., this compound) for a specific receptor (e.g., ET-A).
Objective: To quantify the ability of an unlabeled antagonist to compete with a labeled ligand for binding to endothelin receptors.
Methodology Overview:
-
Receptor Preparation: Membranes are prepared from cells engineered to express a high density of a single endothelin receptor subtype (ET-A or ET-B).
-
Reagents:
-
Radioligand: A high-affinity ligand for the receptor, labeled with a radioisotope (e.g., [¹²⁵I]-ET-1).
-
Test Compound: Unlabeled this compound, prepared in serial dilutions.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing protease inhibitors and other additives to ensure receptor stability.
-
-
Assay Procedure:
-
In a multi-well plate, the receptor preparation is incubated with a fixed, low concentration (at or below the Kd) of the radioligand.
-
Increasing concentrations of unlabeled this compound are added to the wells.
-
The mixture is incubated at a controlled temperature to allow binding to reach equilibrium.
-
-
Separation: The receptor-bound radioligand is separated from the unbound (free) radioligand. This is typically achieved by rapid vacuum filtration through a glass fiber filter plate, which traps the cell membranes while allowing the free ligand to pass through.
-
Detection: The radioactivity trapped on each filter is quantified using a scintillation counter.
-
Data Analysis: The amount of bound radioactivity is plotted against the concentration of the unlabeled competitor (this compound). A sigmoidal competition curve is generated, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated using non-linear regression.
In Vitro Functional Vascular Ring Assay
This assay measures the functional consequence of receptor antagonism, specifically the ability of an antagonist to inhibit vasoconstriction.
Objective: To determine the potency of this compound in preventing ET-1-induced contraction of isolated arterial tissue.
Methodology Overview:
-
Tissue Preparation: Segments of an artery (e.g., human pulmonary artery or rat aorta) are carefully dissected and cut into rings (2-4 mm).
-
Mounting: Each arterial ring is mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with carbogen (95% O₂, 5% CO₂). The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration & Viability Check: The tissue is allowed to equilibrate under a resting tension. Viability is confirmed by inducing a contraction with a substance like potassium chloride (KCl).
-
Assay Procedure:
-
Control Curve: A cumulative concentration-response curve to ET-1 is generated by adding increasing amounts of ET-1 to the organ bath and recording the resulting contraction force.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a set period.
-
Test Curve: A second cumulative concentration-response curve to ET-1 is generated in the presence of this compound.
-
The procedure is repeated with different concentrations of this compound.
-
-
Data Analysis: The ET-1 concentration-response curves in the presence of this compound will be right-shifted compared to the control curve. The magnitude of this shift is used to calculate the antagonist's potency, often expressed as a pA₂ or pKₑ value, which represents the negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response.
Conclusion
The endothelin-1 system is a validated and critical therapeutic target in Pulmonary Arterial Hypertension. Its overactivation drives the core pathological processes of vasoconstriction and vascular remodeling. This compound, as a dual endothelin receptor antagonist with a pharmacological profile optimized for sustained and potent receptor blockade, directly counteracts these processes. Extensive clinical data, particularly from the landmark SERAPHIN trial, have robustly demonstrated its efficacy in reducing morbidity and mortality in PAH patients. The technical data and experimental methodologies outlined in this guide underscore the scientific basis for this compound's role as a cornerstone therapy in the management of this life-threatening disease.
References
Methodological & Application
Application Notes and Protocols: Macitentan In Vitro Assays for Endothelin Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macitentan (Opsumit®) is an orally active, potent dual endothelin (ET) receptor antagonist (ERA) approved for the treatment of pulmonary arterial hypertension (PAH).[1][2] It targets both the endothelin A (ETA) and endothelin B (ETB) receptors, preventing the binding of endothelin-1 (ET-1), a potent vasoconstrictor and promoter of smooth muscle cell proliferation.[3] this compound's design was optimized for tissue penetration and sustained receptor binding, which differentiates it from other ERAs.[1][4] In vivo, this compound is metabolized to a pharmacologically active metabolite, ACT-132577, which also contributes to its therapeutic effect.
These application notes provide a detailed overview of the in vitro assays used to characterize the endothelin receptor antagonism of this compound. The included protocols and data are intended to guide researchers in the evaluation of this compound and similar compounds.
Quantitative Data Summary
The following tables summarize the in vitro potency and binding affinity of this compound and its active metabolite, ACT-132577, for the ETA and ETB receptors.
Table 1: Inhibitory Potency (IC50) of this compound and ACT-132577
| Compound | Receptor | Assay Type | IC50 (nM) | Reference |
| This compound | ETA | Radioligand Binding | 0.2 | |
| ETB | Radioligand Binding | 391 | ||
| ETA | Calcium Flux | 1.2 | ||
| ACT-132577 | ETA | Not Specified | ~5-fold less potent than this compound | |
| ETB | Not Specified | Inhibitory potency ratio (ETA/ETB) of 16 |
Table 2: Binding Affinity (Kb/pKB) of this compound
| Receptor | Assay Type | Kb (nM) | pKB | Tissue/Cell Type | Reference |
| ETA | Calcium Release | 0.14 | - | Human Pulmonary Arterial Smooth Muscle Cells (PASMC) | |
| ETA | IP1 Accumulation | 1.4 | - | Human PASMC | |
| ETA | Functional Artery Contraction | - | 8.02 ± 0.13 | Human Pulmonary Artery | |
| ETA | Functional Artery Contraction | - | 7.49 ± 0.08 | Human Radial Artery |
Table 3: Receptor Dissociation Kinetics
| Compound | Receptor Occupancy Half-Life (ROt1/2) | Cell Type | Reference |
| This compound | ~17 minutes | Human PASMC | |
| Bosentan | ~70 seconds | Human PASMC | |
| Ambrisentan | ~40 seconds | Human PASMC |
Signaling Pathways and Mechanism of Action
Endothelin-1 (ET-1) mediates its effects by binding to ETA and ETB receptors on various cell types, including vascular smooth muscle cells. This binding activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn leads to vasoconstriction and cell proliferation. This compound acts as a competitive antagonist at both ETA and ETB receptors, blocking the binding of ET-1 and thereby inhibiting this downstream signaling cascade.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pharmacology of this compound, an orally active tissue-targeting dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Macitentan in Animal Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of various animal models of pulmonary hypertension (PH) in preclinical studies of macitentan, a dual endothelin receptor antagonist. Detailed protocols for model induction and drug administration are included to facilitate experimental design and execution.
Introduction to Animal Models in this compound Research
Preclinical animal models are indispensable for evaluating the efficacy and mechanism of action of therapeutic agents for pulmonary hypertension.[1][2] Several well-established models are utilized in this compound research, each recapitulating different aspects of the human disease. The most commonly employed models include monocrotaline (MCT)-induced PH, Sugen/hypoxia (SuHx)-induced PH, and bleomycin-induced PH.[3][4][5] These models have been instrumental in demonstrating the therapeutic potential of this compound in reducing pulmonary vascular remodeling, improving hemodynamic parameters, and attenuating right ventricular hypertrophy.
Data Summary of this compound Efficacy in Animal Models
The following tables summarize the quantitative data from key preclinical studies of this compound in various rat models of pulmonary hypertension.
Table 1: Hemodynamic and Right Ventricular Hypertrophy Data in the Monocrotaline (MCT)-Induced PH Model
| Parameter | Control/Vehicle | This compound Treatment | Fold Change/Percent Improvement | Reference |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | --- | --- | --- | --- |
| Study A | 70.2 ± 5.7 | 35.04 ± 5.5 | ~50% decrease | |
| Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | --- | --- | --- | --- |
| Study B | --- | Addition of this compound to bosentan resulted in a 4 mmHg reduction | --- | |
| Right Ventricular Hypertrophy (Fulton Index: RV/LV+S) | --- | --- | --- | --- |
| Study C | 0.51 (Bleomycin + Vehicle) | 0.28 (this compound 100 mg/kg/day) | 82% reduction in development | |
| Study D | --- | Prevented the development of RVH | --- | |
| Right Ventricular Wall Thickness (cm) | 0.13 ± 0.1 | 0.10 ± 0.1 | 23% decrease |
Table 2: Hemodynamic and Right Ventricular Hypertrophy Data in the Sugen/Hypoxia (SuHx)-Induced PH Model
| Parameter | Control/Vehicle | This compound Treatment (30 mg/kg/day) | Fold Change/Percent Improvement | Reference |
| Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Significantly elevated | Significantly decreased | --- | |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | Significantly elevated | Significantly decreased | --- | |
| Total Pulmonary Resistance (TPR) | Significantly elevated | Significantly decreased | --- | |
| Cardiac Output (CO) | --- | Increased | --- | |
| Right Ventricular Hypertrophy (Fulton Index: RV/LV+S) | Elevated | Decreased | --- | |
| Right Ventricular Ejection Fraction (RVEF) (%) | 39.3 | 47.8 | 21.6% improvement | |
| RV Hypertrophy (RV/LV+septum) | 0.54 | 0.46 | 14.8% reduction |
Table 3: Efficacy Data in the Bleomycin-Induced PH Model
| Parameter | Control/Vehicle (Bleomycin) | This compound Treatment (100 mg/kg/day) | Bosentan Treatment (300 mg/kg/day) | Reference |
| Pulmonary Arterial Wall Thickening | 53% increase vs. saline | 60% reduction | No significant effect | |
| Right Ventricular Hypertrophy (Fulton Index) | 51% increase vs. saline | 82% prevention | No significant effect | |
| Cardiomyocyte Size | 14% increase vs. saline | 100% prevention of increase | No significant effect |
Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This is a widely used model due to its simplicity and reproducibility in inducing robust pulmonary vascular remodeling.
Protocol:
-
Animal Model: Male Sprague Dawley or Wistar rats (200-300g).
-
MCT Preparation: Dissolve monocrotaline (Sigma-Aldrich) in 1 M hydrochloric acid, then neutralize to a pH of 7.4 with 4 M NaOH and dilute with 0.9% saline to a final concentration of 20 mg/mL.
-
Induction: Administer a single subcutaneous or intraperitoneal injection of monocrotaline at a dose of 60 mg/kg. A control group should receive a volume-matched saline injection.
-
Disease Development: Pulmonary hypertension typically develops over 3-4 weeks, characterized by increased pulmonary arterial pressure, right ventricular hypertrophy, and vascular remodeling.
-
This compound Administration:
-
Preventative Dosing: Begin oral administration of this compound (e.g., 30 mg/kg/day) one day after MCT injection and continue for the duration of the study (e.g., 4 weeks).
-
Therapeutic Dosing: Initiate this compound treatment (e.g., 30 mg/kg/day) after the establishment of PH, for instance, starting on day 11 or 14 post-MCT injection.
-
Vehicle Control: The control group receives the vehicle used to dissolve or suspend this compound (e.g., gelatin).
-
-
Endpoint Analysis: At the end of the study period, perform hemodynamic measurements (e.g., RVSP, mPAP), assess right ventricular hypertrophy (Fulton index), and conduct histological analysis of the pulmonary vasculature.
Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension in Rats
This model is considered to more closely mimic the pathology of human pulmonary arterial hypertension, including the formation of plexiform-like lesions.
Protocol:
-
Animal Model: Male Sprague Dawley or Wistar-Kyoto rats (4-weeks old or 250-300g).
-
Induction:
-
Administer a single subcutaneous injection of Sugen 5416 (20 mg/kg).
-
Immediately following the injection, house the rats in a hypobaric hypoxia chamber (10% oxygen or ~550 mmHg) for 3 weeks.
-
After the hypoxia period, return the rats to normoxic conditions for 2 weeks to allow for the development of severe PH.
-
-
This compound Administration:
-
Therapeutic Dosing: Following the 2-week normoxia period (i.e., 5 weeks after Sugen injection), begin daily oral gavage of this compound (e.g., 30 mg/kg/day) or vehicle for a specified duration (e.g., 2-3 weeks).
-
-
Endpoint Analysis: Conduct serial assessments using techniques like cardiac magnetic resonance imaging (CMR) to measure RV function and mass. At the study endpoint, perform terminal hemodynamic measurements and collect tissues for histological and molecular analysis.
Bleomycin-Induced Pulmonary Hypertension in Rats
This model is particularly useful for studying PH associated with pulmonary fibrosis.
Protocol:
-
Animal Model: Male rats.
-
Induction:
-
Administer a single intratracheal instillation of bleomycin (e.g., 5 mg/kg). This induces lung fibrosis, which subsequently leads to the development of PH.
-
-
Disease Development: PH typically develops over several weeks following the induction of fibrosis.
-
This compound Administration:
-
Initiate daily oral administration of this compound (e.g., 100 mg/kg/day) or bosentan (e.g., 300 mg/kg/day) as a comparator, starting from the day of bleomycin instillation and continuing for the study duration (e.g., 4 weeks).
-
-
Endpoint Analysis: Assess pulmonary vascular remodeling, right ventricular hypertrophy, and cardiomyocyte size.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound is a dual endothelin receptor antagonist, blocking both the endothelin A (ETA) and endothelin B (ETB) receptors. In pulmonary hypertension, elevated levels of endothelin-1 (ET-1) contribute to vasoconstriction, smooth muscle cell proliferation, fibrosis, and inflammation. By blocking the ETA and ETB receptors, this compound inhibits these pathological processes. Notably, this compound exhibits sustained receptor binding and enhanced tissue penetration compared to other ERAs like bosentan, which may contribute to its greater efficacy.
Caption: Mechanism of action of this compound in blocking the endothelin-1 pathway.
Experimental Workflow for Preclinical this compound Studies
The following diagram illustrates a typical experimental workflow for evaluating this compound in an animal model of pulmonary hypertension.
References
- 1. ahajournals.org [ahajournals.org]
- 2. fortunejournals.com [fortunejournals.com]
- 3. This compound for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual ETA/ETB blockade with this compound improves both vascular remodeling and angiogenesis in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of this compound and Bosentan on Right Ventricular Remodeling in a Rat Model of Non-vasoreactive Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Macitentan in the Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) Rat Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the administration and evaluation of macitentan in the monocrotaline (MCT)-induced rat model of pulmonary arterial hypertension (PAH). This document includes detailed protocols for model induction, drug administration, and key experimental endpoints such as hemodynamic assessment and histological analysis of cardiopulmonary remodeling. Additionally, quantitative data from representative studies are summarized, and the underlying signaling pathways are illustrated to offer a complete resource for researchers investigating novel therapeutic interventions for PAH.
Introduction
Pulmonary arterial hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary arterial pressure, leading to right ventricular failure and premature death.[1] The monocrotaline (MCT)-induced rat model is a widely used and well-established preclinical model for studying the pathophysiology of PAH and for evaluating the efficacy of potential new therapies.[2][3] Monocrotaline, a pyrrolizidine alkaloid, is metabolized in the liver to a toxic pyrrole derivative that injures the pulmonary vascular endothelium, initiating a cascade of events including inflammation, vasoconstriction, and vascular remodeling that mimic key features of human PAH.[2][4]
This compound is a potent, orally active dual endothelin receptor antagonist (ERA) that blocks the binding of endothelin-1 (ET-1) to both its A (ETA) and B (ETB) receptors. ET-1 is a powerful vasoconstrictor and a mitogen for smooth muscle cells, and its over-expression is a key factor in the pathogenesis of PAH. By blocking both ETA and ETB receptors, this compound effectively inhibits the detrimental effects of ET-1, leading to vasodilation and antiproliferative effects in the pulmonary vasculature. This compound is approved for the treatment of PAH in humans and has demonstrated significant reductions in morbidity and mortality. Preclinical studies in the MCT rat model have shown that this compound can prevent and retard the progression of PAH and right ventricular hypertrophy.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in the monocrotaline-induced PAH rat model.
Table 1: this compound Dosage and Administration
| Parameter | Description | Reference |
| Drug | This compound | |
| Dosage Range | 10 - 100 mg/kg/day | |
| Commonly Used Doses | 30 mg/kg/day | |
| Administration Route | Oral gavage or admixed with chow | |
| Vehicle (for gavage) | 0.5% (w/w) methylcellulose, 0.05% (v/v) Tween 80 in deionized water | |
| Treatment Initiation | Prophylactic (Day 0) or therapeutic (e.g., Day 11 or 14 post-MCT) | |
| Treatment Duration | Typically 2 to 4 weeks |
Table 2: Key Efficacy Endpoints in the MCT Rat Model
| Parameter | Control (Saline) | MCT + Vehicle | MCT + this compound (30 mg/kg/day) | Reference |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | ~25 | ~55-60 | Significant reduction vs. MCT + Vehicle | |
| Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | ~15-20 | ~35-40 | Significant reduction vs. MCT + Vehicle | |
| Fulton Index (RV/[LV+S]) | ~0.25 | ~0.50-0.60 | Significant reduction vs. MCT + Vehicle | |
| Pulmonary Artery Wall Thickness (%) | ~15-20% | ~30-40% | Significant reduction vs. MCT + Vehicle | |
| Survival Rate | 100% | Varies (e.g., ~50-70% at 4-6 weeks) | Significantly improved vs. MCT + Vehicle |
Note: The values presented are approximate and can vary based on the specific experimental conditions, rat strain, and duration of the study.
Experimental Protocols
Monocrotaline-Induced PAH Model
a. Materials:
-
Monocrotaline (MCT) powder (Sigma-Aldrich or equivalent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Sterile 0.9% saline
-
Male Sprague-Dawley or Wistar rats (180-250 g)
b. Protocol:
-
Dissolve MCT powder in 1 M HCl to a concentration of 60 mg/mL.
-
Neutralize the solution to a pH of 7.4 with 1 M NaOH.
-
Administer a single subcutaneous injection of the MCT solution at a dose of 60 mg/kg body weight. Control animals should receive an equivalent volume of sterile saline.
-
House the animals under standard laboratory conditions with free access to food and water.
-
Monitor the animals daily for clinical signs of PAH, such as reduced activity, piloerection, and respiratory distress.
-
The development of significant PAH typically occurs within 3-4 weeks post-injection.
This compound Administration
a. Oral Gavage:
-
Prepare a suspension of this compound in a vehicle such as 0.5% (w/w) methylcellulose and 0.05% (v/v) Tween 80 in deionized water.
-
Administer the this compound suspension once daily via oral gavage at the desired dose (e.g., 30 mg/kg).
-
The treatment can be initiated either prophylactically (starting on the same day as MCT injection) or therapeutically (starting after the establishment of PAH, e.g., 11-14 days post-MCT).
b. Admixture with Chow:
-
Pulverize standard rat chow.
-
Calculate the required amount of this compound based on the average daily food consumption and the target dose.
-
Thoroughly mix the this compound with the pulverized chow.
-
Provide the medicated chow to the animals as their sole food source.
-
Monitor food intake to ensure appropriate drug dosage.
Hemodynamic Assessment (Right Heart Catheterization)
a. Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Pressure transducer catheter (e.g., Millar SPR-320)
-
Data acquisition system
-
Surgical instruments
b. Protocol:
-
Anesthetize the rat.
-
Secure the animal in a supine position.
-
Perform a surgical cut-down to expose the right jugular vein.
-
Carefully insert the pressure transducer catheter into the jugular vein and advance it through the right atrium into the right ventricle. The position of the catheter tip is confirmed by observing the characteristic pressure waveform on the data acquisition system.
-
Record the right ventricular systolic pressure (RVSP).
-
If possible, advance the catheter into the pulmonary artery to measure the mean pulmonary arterial pressure (mPAP).
Assessment of Right Ventricular Hypertrophy (Fulton Index)
a. Protocol:
-
Following hemodynamic measurements and euthanasia, excise the heart.
-
Dissect the atria and large vessels from the ventricles.
-
Separate the right ventricular free wall (RV) from the left ventricle and septum (LV+S).
-
Blot the tissues dry and weigh them individually.
-
Calculate the Fulton Index as the ratio of the RV weight to the (LV+S) weight (RV/[LV+S]). An increased ratio indicates right ventricular hypertrophy.
Histological Analysis of Pulmonary Vascular Remodeling
a. Materials:
-
4% Paraformaldehyde or 10% buffered formalin
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with imaging software
b. Protocol:
-
Perfuse the lungs with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Excise the lungs and immerse them in the fixative for 24 hours.
-
Process the lung tissue and embed in paraffin.
-
Cut 5 µm thick sections and mount them on slides.
-
Stain the sections with H&E to visualize the morphology of the pulmonary arterioles.
-
Capture images of small pulmonary arteries (25-100 µm in diameter).
-
Using image analysis software, measure the external diameter and the medial wall thickness of the vessels.
-
Calculate the percentage of wall thickness as: [(2 x medial wall thickness) / external diameter] x 100. An increase in this percentage is indicative of vascular remodeling.
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating this compound in the monocrotaline rat model.
Caption: this compound's mechanism of action in the endothelin signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Frontiers | A novel method for measuring pulmonary artery pressure by high-frequency ultrasound-guided transthoracic puncture in rats [frontiersin.org]
- 4. atsjournals.org [atsjournals.org]
Application Notes and Protocols: The Use of Macitentan in Pulmonary Artery Smooth Muscle Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macitentan is a potent dual endothelin (ET) receptor antagonist (ERA) that blocks the binding of endothelin-1 (ET-1) to both ETA and ETB receptors.[1] In pulmonary arterial hypertension (PAH), elevated levels of ET-1 contribute to the pathology by promoting vasoconstriction and the proliferation of pulmonary artery smooth muscle cells (PASMCs).[2] Cell culture studies utilizing PASMCs are crucial for elucidating the mechanisms of PAH and for the preclinical evaluation of therapeutic agents like this compound. These application notes provide detailed protocols for studying the effects of this compound on PASMCs, focusing on its anti-proliferative and pro-apoptotic potential.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting ET-1 induced signaling and proliferation in human PASMCs.
Table 1: Inhibitory Potency of this compound on Endothelin Receptors in Human PASMCs [3]
| Assay Type | Parameter | This compound | Ambrisentan | Bosentan |
| Calcium Release | Kb (nM) | 0.14 | 0.12 | 1.1 |
| IP1 Accumulation | Schild Kb (nM) | 1.4 | 1.6 | 16 |
Kb represents the functional inhibition constant. A lower Kb value indicates higher antagonist potency.
Table 2: Effect of this compound on Proliferation of Human PAH-PASMCs [4]
| Treatment | Concentration | Effect on Proliferation |
| This compound | 10-6 M | Significantly reduced |
| BQ123 (ETA antagonist) | 10-6 M | No significant effect |
| BQ788 (ETB antagonist) | 10-6 M | Significantly reduced |
Signaling Pathways
The binding of ET-1 to its receptors on PASMCs triggers a signaling cascade that leads to cellular proliferation. This compound acts by competitively inhibiting this pathway.
Experimental Protocols
Human Pulmonary Artery Smooth Muscle Cell (PASMC) Culture
This protocol outlines the basic steps for culturing human PASMCs.
Materials:
-
Human PASMCs (cryopreserved)
-
Smooth Muscle Cell Growth Medium
-
T-75 cell culture flasks
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thaw the cryopreserved vial of PASMCs rapidly in a 37°C water bath.
-
Transfer the cell suspension to a T-75 flask containing pre-warmed Smooth Muscle Cell Growth Medium.
-
Incubate the flask at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them by first washing with PBS, then detaching with Trypsin-EDTA.
-
Neutralize the trypsin with growth medium and re-plate the cells at the desired density.
PASMC Proliferation Assay (Ki67 Immunofluorescence)
This protocol is for assessing the effect of this compound on PASMC proliferation using Ki67 staining.
Materials:
-
Human PASMCs
-
Cell culture plates (e.g., 96-well)
-
This compound
-
ET-1
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-Ki67
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Seed PASMCs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours to synchronize their cell cycle.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10-8 M to 10-6 M) for 1 hour.[4]
-
Stimulate the cells with ET-1 (e.g., 10 nM) for 24-48 hours. Include appropriate vehicle controls.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% goat serum for 1 hour.
-
Incubate with the primary anti-Ki67 antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the percentage of Ki67-positive cells.
PASMC Apoptosis Assay (Annexin V Staining)
This protocol is designed to evaluate the effect of this compound on PASMC apoptosis.
Materials:
-
Human PASMCs
-
This compound
-
Apoptosis-inducing agent (positive control, e.g., staurosporine)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer or fluorescence microscope
Protocol:
-
Culture PASMCs in 6-well plates until they reach approximately 70-80% confluency.
-
Treat the cells with this compound (e.g., 10-6 M) for 24-48 hours. Include a positive control (staurosporine) and a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry or visualize them under a fluorescence microscope.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Survivin Expression
This protocol details the detection of changes in the expression of the anti-apoptotic protein survivin in response to this compound.
Materials:
-
Human PASMCs
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-survivin
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat PASMCs with this compound as described in the apoptosis assay protocol.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-survivin antibody and a loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify the relative protein expression. A study has shown that this compound can suppress the expression of survivin.
References
- 1. This compound: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. Dual ETA/ETB blockade with this compound improves both vascular remodeling and angiogenesis in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Macitentan in DMSO for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macitentan is a potent dual endothelin receptor antagonist used in research to investigate the roles of the endothelin system in various physiological and pathological processes. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving this compound due to its excellent solubilizing properties for organic molecules. These application notes provide detailed protocols for the preparation of this compound solutions in DMSO and their subsequent use in cell-based assays, ensuring experimental reproducibility and accuracy.
Quantitative Data Summary
The solubility of this compound in DMSO can vary between suppliers. It is crucial to consult the certificate of analysis for the specific lot of this compound being used. The following table summarizes reported solubility data.
| Parameter | Value | Source |
| Solubility in DMSO | ~33 mg/mL | [1] |
| 2 mg/mL | [2][3] | |
| 10 mg/mL | [4] | |
| 20 mg/mL | [3] | |
| 100 mg/mL | ||
| Molecular Weight | 588.27 g/mol | |
| Storage of Solid | -20°C | |
| Storage of DMSO Stock | -20°C or -80°C |
Note: The wide range in reported solubility may be due to differences in the crystalline form of the compound, purity, and the specific batch. It is recommended to perform a solubility test for your specific lot of this compound.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 588.27 g/mol * (1000 mg / 1 g) = 5.88 mg
-
-
Weighing this compound:
-
Carefully weigh out 5.88 mg of this compound powder using a calibrated balance.
-
-
Dissolving in DMSO:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution thoroughly until all the this compound powder is completely dissolved, resulting in a clear solution. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Dilution of this compound Stock Solution for In Vitro Experiments
This protocol outlines the serial dilution of the this compound DMSO stock solution into cell culture medium for use in cell-based assays.
Materials:
-
10 mM this compound in DMSO stock solution
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Determine the Final Working Concentration:
-
Decide on the final concentrations of this compound required for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
-
Intermediate Dilution (if necessary):
-
To minimize the final DMSO concentration in the cell culture, it is advisable to perform an intermediate dilution of the stock solution in culture medium. For example, to achieve a 10 µM final concentration, you can first prepare a 100 µM intermediate solution.
-
-
Final Dilution:
-
Add the appropriate volume of the this compound stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of pure DMSO (without this compound) to the cell culture medium, ensuring the final DMSO concentration matches that of the highest this compound concentration being tested.
-
-
Application to Cells:
-
Mix the final this compound-containing medium gently and add it to your cell cultures.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
This compound is a dual antagonist of the endothelin A (ETA) and endothelin B (ETB) receptors, blocking the downstream signaling of endothelin-1 (ET-1). This pathway is crucial in vasoconstriction and cell proliferation.
Caption: this compound's inhibitory action on the endothelin signaling pathway.
References
Application Notes and Protocols: Immunohistochemistry for Endothelin Receptor Expression in Macitentan-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macitentan is an orally active, potent dual endothelin receptor antagonist (ERA) that targets both the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2][3][4] Endothelin-1 (ET-1), a powerful vasoconstrictor and mitogen, plays a significant role in the pathophysiology of various cardiovascular and fibrotic diseases, including pulmonary arterial hypertension (PAH).[2] By blocking the interaction of ET-1 with its receptors, this compound effectively mitigates the downstream signaling pathways that lead to vasoconstriction, cell proliferation, fibrosis, and inflammation.
These application notes provide a comprehensive guide for the use of immunohistochemistry (IHC) to investigate the expression of ETA and ETB receptors in tissues treated with this compound. The provided protocols and data presentation formats are designed to assist researchers in academic and industrial settings in evaluating the pharmacodynamic effects of this compound on its target receptors at the tissue level.
Endothelin Receptor Signaling Pathways
Endothelin receptors are G protein-coupled receptors (GPCRs) that, upon activation by endothelin peptides, trigger a cascade of intracellular signaling events. The ETA receptor is primarily associated with vasoconstriction and cellular proliferation, while the ETB receptor has more diverse roles, including vasodilation via nitric oxide release from endothelial cells and clearance of ET-1.
Figure 1. Simplified Endothelin Receptor Signaling and this compound's Mechanism of Action.
Experimental Design and Workflow
A typical preclinical study to evaluate the effect of this compound on endothelin receptor expression using IHC would involve the following steps:
Figure 2. Experimental Workflow for IHC Analysis of Endothelin Receptors in this compound-Treated Tissues.
Protocols
Protocol 1: Immunohistochemistry for ETA and ETB Receptors in Paraffin-Embedded Tissues
This protocol is adapted from standard IHC procedures and is suitable for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Tissue Preparation and Sectioning:
-
Fix fresh tissues (e.g., lung, heart, kidney) in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Dehydrate the fixed tissues through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissues in xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a descending series of ethanol concentrations (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a staining jar containing 10 mM sodium citrate buffer (pH 6.0).
-
Heat the buffer to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with Tris-buffered saline (TBS) or phosphate-buffered saline (PBS).
4. Immunohistochemical Staining:
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity. Rinse with TBS/PBS.
-
Blocking: Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in TBS/PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute primary antibodies against ETA receptor and ETB receptor in antibody diluent to their optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with TBS/PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse slides with TBS/PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
-
Chromogen Detection:
-
Rinse slides with TBS/PBS.
-
Apply a DAB (3,3'-diaminobenzidine) substrate solution and incubate until the desired brown color intensity is achieved (typically 2-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through an ascending series of ethanol concentrations.
-
Clear in xylene and mount with a permanent mounting medium.
-
Protocol 2: Quantitative Analysis of Immunohistochemical Staining
This protocol provides a method for quantifying the expression of endothelin receptors from the stained tissue sections.
1. Image Acquisition:
-
Scan the stained slides at high resolution (e.g., 20x or 40x objective) using a digital slide scanner or a microscope equipped with a digital camera.
-
Capture multiple representative images from each tissue section, ensuring consistency in lighting and exposure settings.
2. Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, QuPath) to quantify the staining.
-
Method A: Percentage of Positive Area:
-
Define the region of interest (ROI) in each image.
-
Use color deconvolution to separate the DAB (brown) and hematoxylin (blue) stains.
-
Apply a threshold to the DAB channel to identify positively stained areas.
-
Calculate the percentage of the total ROI area that is positively stained.
-
-
Method B: H-Score (Histoscore):
-
The H-score is a semi-quantitative method that combines staining intensity and the percentage of positive cells.
-
Categorize the staining intensity into four grades: 0 (no staining), 1+ (weak), 2+ (moderate), and 3+ (strong).
-
Determine the percentage of cells at each intensity grade.
-
Calculate the H-score using the formula: H-Score = [1 × (% of 1+ cells)] + [2 × (% of 2+ cells)] + [3 × (% of 3+ cells)]
-
The final score ranges from 0 to 300.
-
3. Data Analysis:
-
Average the quantitative data (percentage of positive area or H-score) from multiple images per slide and from multiple animals per treatment group.
-
Perform statistical analysis (e.g., t-test, ANOVA) to compare the expression levels between the vehicle control and this compound-treated groups.
Data Presentation
Quantitative data from the IHC analysis should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Quantitative Analysis of Endothelin Receptor Expression in Lung Tissue from a Rat Model of Pulmonary Arterial Hypertension Treated with this compound.
| Treatment Group | N | ETA Receptor Expression (% Positive Area ± SEM) | ETB Receptor Expression (% Positive Area ± SEM) | ETA Receptor Expression (H-Score ± SEM) | ETB Receptor Expression (H-Score ± SEM) |
| Vehicle Control | 8 | 25.4 ± 3.1 | 18.2 ± 2.5 | 150 ± 12 | 110 ± 9 |
| This compound (10 mg/kg) | 8 | 23.9 ± 2.8 | 19.5 ± 2.9 | 145 ± 11 | 118 ± 10 |
| This compound (30 mg/kg) | 8 | 22.1 ± 2.5 | 20.1 ± 3.2 | 138 ± 10 | 125 ± 11 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental model and conditions.
Conclusion
Immunohistochemistry is a valuable technique for elucidating the tissue-specific expression of endothelin receptors and for assessing the in-situ effects of this compound treatment. The protocols and guidelines provided in these application notes offer a robust framework for conducting such studies. Careful experimental design, protocol optimization, and rigorous quantitative analysis are essential for obtaining reliable and reproducible results that can contribute to a deeper understanding of this compound's pharmacology and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The endothelin receptor antagonist this compound ameliorates endothelin-mediated vasoconstriction and promotes the survival of retinal ganglion cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel dual endothelin receptor antagonist this compound reverses severe pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of immunostaining and western blotting of endothelin 1 and its receptors in mitral stenosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Macitentan Efficacy In Vitro Using Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macitentan is a potent, orally active dual endothelin receptor antagonist (ERA) approved for the treatment of pulmonary arterial hypertension (PAH).[1][2][3][4][5] Its therapeutic effect is mediated by the inhibition of both endothelin-A (ETA) and endothelin-B (ETB) receptors, preventing the binding of endothelin-1 (ET-1). ET-1, a powerful vasoconstrictor and smooth muscle mitogen, plays a crucial role in the pathophysiology of PAH. The activation of ETA receptors on pulmonary artery smooth muscle cells (PASMCs) by ET-1 triggers a signaling cascade that results in a sustained increase in intracellular calcium ([Ca2+]i), leading to vasoconstriction and cellular proliferation.
Calcium mobilization assays are a fundamental tool for the in vitro characterization of ERA efficacy. These assays provide a quantitative measure of a compound's ability to inhibit the ET-1-induced increase in intracellular calcium. By utilizing fluorescent calcium indicators, such as Fluo-4 AM, researchers can monitor changes in [Ca2+]i in real-time, enabling the determination of key pharmacological parameters like the half-maximal inhibitory concentration (IC50).
These application notes provide a detailed protocol for assessing the efficacy of this compound in vitro using a Fluo-4 AM-based calcium mobilization assay in human pulmonary artery smooth muscle cells (hPASMCs).
Endothelin Signaling Pathway and this compound's Mechanism of Action
The binding of ET-1 to the Gq-protein coupled ETA receptor on PASMCs initiates a signaling cascade that leads to calcium mobilization. This pathway is a key target for therapeutic intervention in PAH.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the inhibitory potency of this compound in comparison to other ERAs, as determined by calcium mobilization assays in human pulmonary artery smooth muscle cells (hPASMCs).
| Compound | Target(s) | Cell Type | IC50 (nM) | K_b_ (nM) | Reference |
| This compound | ETA/ETB | hPASMC | 0.51 ± 0.56 | 0.14 | |
| Ambrisentan | ETA | hPASMC | - | 0.12 | |
| Bosentan | ETA/ETB | hPASMC | - | 1.1 |
IC50 (Half-maximal inhibitory concentration) and Kb (Equilibrium dissociation constant) values are crucial indicators of a drug's potency. A lower value signifies a higher potency.
Experimental Protocols
Protocol 1: Fluo-4 AM No-Wash Calcium Mobilization Assay
This protocol is optimized for a homogeneous, no-wash assay in a 96- or 384-well microplate format, ideal for determining the potency of ERAs like this compound.
Materials and Reagents:
-
Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)
-
Cell Culture Medium (e.g., SmGM-2 Smooth Muscle Growth Medium)
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
This compound and other test compounds
-
Endothelin-1 (ET-1)
-
Fluo-4 AM (acetoxymethyl ester)
-
DMSO (anhydrous)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR®, FlexStation®)
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Cell Seeding:
-
Plate hPASMCs in black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and formation of a monolayer.
-
-
Reagent Preparation:
-
Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO.
-
Dye Loading Solution: Prepare a working solution of 2-5 µM Fluo-4 AM in HBSS with 20 mM HEPES. The addition of 0.02-0.04% Pluronic® F-127 can aid in dye solubilization. If using cells with active anion transporters, 2.5 mM probenecid can be included to improve dye retention.
-
Compound Plates: Prepare serial dilutions of this compound and other test compounds in HBSS with 20 mM HEPES at a concentration that is 4X the final desired concentration.
-
Agonist Plate: Prepare a solution of ET-1 in HBSS with 20 mM HEPES at a concentration that is 4X the final desired EC80 concentration.
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the Fluo-4 AM dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by a 15-30 minute incubation at room temperature in the dark to allow for complete de-esterification of the dye.
-
-
Assay Performance:
-
Place the cell plate and the compound/agonist plates into the fluorescence microplate reader.
-
Baseline Reading: Establish a stable baseline fluorescence reading for 10-20 seconds (Excitation: 490 nm, Emission: 525 nm).
-
Compound Addition: Program the instrument to automatically add 50 µL of the this compound/test compound solutions from the compound plate to the cell plate.
-
Pre-incubation: Incubate the cells with the compounds for a predetermined time. For this compound, a pre-incubation time of 120 minutes has been shown to be effective.
-
ET-1 Stimulation: Following the pre-incubation, program the instrument to add 50 µL of the ET-1 solution from the agonist plate to the cell plate.
-
Kinetic Reading: Immediately after ET-1 addition, record the fluorescence intensity every 1-2 seconds for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the maximal response observed with ET-1 alone.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow of how the calcium mobilization assay is used to determine the efficacy of this compound.
References
- 1. Slow Receptor Dissociation Kinetics Differentiate this compound from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, efficacy, and clinical utility of this compound in the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Macitentan Treatment in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing long-term experimental protocols for the endothelin receptor antagonist, Macitentan, in rodent models. The following sections detail the methodologies for drug administration, summarize key quantitative outcomes from preclinical studies, and illustrate the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent, orally active, and tissue-targeting dual endothelin-1 (ET-1) receptor antagonist, acting on both the endothelin A (ETA) and endothelin B (ETB) receptors.[1] By blocking the binding of ET-1, a powerful vasoconstrictor and promoter of cell proliferation, this compound effectively mitigates the pathological processes associated with various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH).[2][3] Its efficacy and safety have been demonstrated in several preclinical rodent models, making it a valuable tool for cardiovascular research.[4][5] this compound's sustained receptor binding and enhanced tissue penetration contribute to its robust in vivo efficacy.
Experimental Protocols
This section outlines detailed protocols for the long-term administration of this compound to rodents, primarily focusing on rat models of pulmonary hypertension.
Rodent Models
The most common rodent models for studying the long-term effects of this compound in the context of pulmonary hypertension are:
-
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats: A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) induces endothelial damage, leading to progressive pulmonary vascular remodeling, increased pulmonary arterial pressure, right ventricular hypertrophy, and eventually right heart failure. This model is well-established for studying the efficacy of PAH therapies.
-
Sugen 5416/Hypoxia (SuHx)-Induced Pulmonary Hypertension in Rats: This model involves a single subcutaneous injection of the VEGF receptor inhibitor SU5416 (e.g., 20 mg/kg) followed by exposure to chronic hypoxia (e.g., 10% O2 for 3 weeks) and subsequent return to normoxia. The SuHx model develops a more severe PAH phenotype that closely mimics the angio-obliterative lesions seen in human PAH.
This compound Preparation and Administration
This compound is typically administered orally. The choice between oral gavage and dietary administration depends on the specific experimental design and goals.
Protocol 2.2.1: Oral Gavage
This method ensures precise dosing for each animal.
-
Dosage Range: 10 mg/kg/day to 30 mg/kg/day are common efficacious doses in rat models of PAH.
-
Vehicle Preparation: A common vehicle for suspending this compound is a solution of 0.5% (w/v) methylcellulose and 0.05% (v/v) Tween 80 in deionized water.
-
Suspension Preparation:
-
Calculate the total amount of this compound and vehicle needed for the study cohort and duration.
-
Weigh the required amount of this compound powder.
-
Gradually add the vehicle to the powder while triturating to form a homogeneous suspension.
-
Ensure the suspension is continuously stirred during dosing to maintain homogeneity.
-
-
Administration Procedure:
-
Administer the suspension once daily using a suitably sized oral gavage needle.
-
The volume administered should be based on the most recent body weight of the animal.
-
Ensure proper technique to avoid accidental administration into the trachea.
-
Protocol 2.2.2: Dietary Admixture
This method is less stressful for the animals as it avoids repeated handling and gavage.
-
Dosage Calculation: The concentration of this compound in the chow needs to be calculated based on the average daily food consumption of the rats to achieve the target dose (e.g., 10 mg/kg/day or 30 mg/kg/day).
-
Preparation of Medicated Chow:
-
Pulverize the standard rodent chow.
-
Thoroughly mix the calculated amount of this compound powder with the pulverized chow to ensure a uniform distribution.
-
If necessary, the mixture can be re-pelleted.
-
-
Administration and Monitoring:
-
Provide the medicated chow ad libitum.
-
Monitor food intake regularly, especially in animals that may have reduced appetite due to illness, to ensure they are receiving the intended dose. Body weights should be recorded weekly.
-
Experimental Timeline and Endpoints
-
Treatment Initiation: Treatment can be initiated either prophylactically (before or at the time of disease induction) or therapeutically (after the establishment of disease). For example, in the MCT model, treatment may commence 11 days post-injection, when PAH is established.
-
Duration: Long-term studies typically range from 2 to 8 weeks, depending on the model and the research question.
-
Key Endpoints:
-
Hemodynamics: Measurement of right ventricular systolic pressure (RVSP), mean pulmonary arterial pressure (mPAP), and cardiac output via right heart catheterization.
-
Right Ventricular Hypertrophy: Assessed by the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight).
-
Histopathology: Evaluation of pulmonary vascular remodeling (e.g., medial wall thickness, vessel occlusion) and right ventricular fibrosis.
-
Biomarkers: Plasma levels of ET-1 or N-terminal pro-brain natriuretic peptide (NT-proBNP).
-
Data Presentation
The following tables summarize quantitative data from representative long-term this compound studies in rodent models of pulmonary hypertension.
Table 1: Effects of this compound on Hemodynamics in Rodent PAH Models
| Model | Treatment Group | Dose (mg/kg/day) | Duration | RVSP (mmHg) | mPAP (mmHg) | Reference |
| SuHx Rat | Vehicle | - | 2 weeks | 75.8 ± 5.6 | 48.3 ± 3.9 | |
| SuHx Rat | This compound | 30 | 2 weeks | 45.2 ± 3.1 | 29.1 ± 1.8 | |
| MCT Rat | MCT Control | - | 7 weeks | - | 89 ± 7.2 | |
| MCT Rat | This compound | 10 | 6 weeks | - | 40 ± 10.5* | |
| p < 0.05 vs. respective control group |
Table 2: Effects of this compound on Right Ventricular Hypertrophy and Vascular Remodeling
| Model | Treatment Group | Dose (mg/kg/day) | Duration | Fulton Index (RV/LV+S) | Medial Wall Thickness (%) | Occlusive Lesions (%) | Reference |
| SuHx Rat | Vehicle | - | 2 weeks | 0.51 ± 0.03 | 41.5 ± 4.1 | 41.5 ± 4.1 | |
| SuHx Rat | This compound | 30 | 2 weeks | 0.34 ± 0.02 | 22.1 ± 1.5 | 17.9 ± 2.8* | |
| MCT Rat | MCT Control | - | 21 days | - | - | - | |
| MCT Rat | This compound | 30 | 10 days | - | Less severe | Less severe | |
| p < 0.05 vs. respective control group |
Visualizations
Signaling Pathway
The overproduction of Endothelin-1 (ET-1) is a key factor in the pathophysiology of PAH. ET-1 exerts its effects by binding to ETA and ETB receptors on vascular smooth muscle cells, leading to vasoconstriction and proliferation. This compound, as a dual antagonist, blocks both of these receptors.
Caption: this compound blocks ET-1 binding to ETA and ETB receptors.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a long-term this compound study in a rat model of pulmonary hypertension.
Caption: Workflow for a preclinical this compound efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Pulmonary hypertension - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound reverses early obstructive pulmonary vasculopathy in rats: early intervention in overcoming the survivin-mediated resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound treatment retards the progression of established pulmonary arterial hypertension in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Macitentan solubility issues in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving Macitentan in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability and low aqueous solubility.[1][2] It is described as a white to off-white crystalline powder that is insoluble in water.[1] This inherent hydrophobicity is the primary reason for its poor solubility in aqueous buffer systems.
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for troubleshooting solubility issues. Key parameters are summarized in the table below.
Q3: Is it recommended to dissolve this compound directly in an aqueous buffer?
A3: No, direct dissolution in aqueous buffers is not recommended due to this compound's poor water solubility.[3] To achieve the desired concentration in an aqueous medium, a co-solvent approach is necessary.
Q4: What is the recommended procedure for preparing an aqueous solution of this compound?
A4: The recommended method involves first dissolving this compound in an organic solvent to create a stock solution, which is then diluted with the aqueous buffer of choice. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable organic solvents.
Q5: What is the maximum achievable concentration of this compound in a PBS solution using a co-solvent?
A5: When first dissolved in DMF and then diluted with PBS (pH 7.2) in a 1:7 ratio of DMF to PBS, a solubility of approximately 0.12 mg/mL can be achieved.
Q6: Can I heat the solution to improve this compound's solubility?
A6: While gentle heating can increase the solubility of many compounds, caution is advised. This compound has a melting point of 135°C and has shown degradation under certain stress conditions, such as elevated temperatures in acidic or alkaline solutions. If you choose to warm the solution, do so gently (e.g., to 37°C) and be aware of the potential for degradation.
Q7: How does pH affect the solubility of this compound?
A7: this compound has an ionizable group with a pKa of 6.2. At a pH above its pKa, a higher proportion of the molecule will be in its ionized (charged) form, which is generally more soluble in aqueous solutions. Therefore, using a buffer with a pH of 7.2 or higher may offer slightly better solubility compared to acidic conditions. However, this compound is reported to be insoluble in aqueous solutions across a wide pH range (1.2 to 9).
Q8: For how long can I store aqueous solutions of this compound?
A8: It is not recommended to store aqueous solutions of this compound for more than one day. For consistent experimental results, it is best to prepare fresh solutions daily.
Q9: My this compound precipitated out of solution after I diluted my organic stock with buffer. What should I do?
A9: Precipitation upon addition to an aqueous buffer is a common issue with hydrophobic compounds. This indicates that the solubility limit of this compound in the final solvent mixture has been exceeded. To resolve this, you can try the following:
-
Increase the proportion of the organic co-solvent in your final solution, being mindful of its potential effects on your experimental system.
-
Decrease the final concentration of this compound.
-
Ensure rapid and thorough mixing when adding the stock solution to the buffer.
Quantitative Data: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 588.3 g/mol | |
| Physical State | Crystalline solid; white to off-white powder | |
| Water Solubility | Insoluble | |
| Solubility in Organic Solvents | Approx. 33 mg/mL in DMSO and DMF | |
| Solubility in DMF:PBS (1:7, pH 7.2) | Approx. 0.12 mg/mL | |
| pKa (ionization constant) | 6.2 | |
| log D (pH 7.4) | 2.9 | |
| Melting Point | 135°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Purge the vial with an inert gas to displace oxygen and minimize oxidation.
-
Cap the vial tightly and vortex vigorously for 2-5 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
Objective: To dilute the organic stock solution of this compound into an aqueous buffer for experimental use.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Add the required volume of the aqueous buffer to a sterile conical tube.
-
While vortexing the buffer, slowly add the required volume of the this compound stock solution drop-by-drop to achieve the final desired concentration. This rapid mixing helps to prevent immediate precipitation.
-
Continue to vortex for an additional 1-2 minutes to ensure a homogenous solution.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy or contains visible particles, the solubility limit has been exceeded.
-
Prepare this working solution fresh for each experiment and do not store for more than one day.
Visualizations
Caption: A step-by-step workflow for addressing this compound solubility issues.
References
Technical Support Center: Overcoming Macitentan Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating macitentan as a cancer therapy. The information is designed to address specific experimental issues and provide actionable solutions.
Troubleshooting Guides
Issue 1: Suboptimal Inhibition of Cell Viability with this compound Monotherapy
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Intrinsic resistance of the cancer cell line | - Verify the expression of endothelin receptors (ETAR and ETBR) in your cell line using Western Blot or qPCR. - If receptor expression is low or absent, consider using a different cell line known to express ET receptors (e.g., SKOV3ip1, IGROV1 for ovarian cancer). | - Confirmation of ETAR/ETBR expression. - Selection of a more appropriate cell line for your experiments. |
| Compensatory signaling pathway activation | - Investigate the activation status of parallel survival pathways, such as the PI3K/Akt and MAPK pathways, using Western Blot for phosphorylated proteins (p-Akt, p-MAPK). - Consider combination therapy with inhibitors of these pathways. | - Identification of activated compensatory pathways. - Enhanced cell killing with combination therapy. |
| Incorrect drug concentration or treatment duration | - Perform a dose-response curve to determine the optimal IC50 of this compound for your specific cell line. - Extend the treatment duration to observe long-term effects. | - Determination of the effective concentration and time for this compound treatment. |
Issue 2: Lack of Synergy in this compound Combination Therapy (e.g., with Paclitaxel or Cisplatin)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate dosing schedule | - Stagger the administration of the drugs. For example, pre-treat with this compound for 24-48 hours before adding the chemotherapeutic agent. - Optimize the concentration of both this compound and the combination drug. | - Enhanced synergistic effect on cell viability. |
| Development of acquired resistance | - Generate a resistant cell line by continuous exposure to sub-lethal doses of the combination therapy. - Analyze the resistant cells for changes in ET receptor expression, drug efflux pump activity, or alterations in downstream signaling pathways. | - Identification of potential mechanisms of acquired resistance. |
| Cell line-specific interactions | - Test the combination in a panel of different cancer cell lines to determine if the synergistic effect is cell-type specific. | - Understanding the context-dependent efficacy of the combination therapy. |
Issue 3: Inconsistent Results in Vasculogenic Mimicry (VM) Assays with this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Matrigel concentration or coating | - Ensure the Matrigel is properly thawed on ice and evenly coated in the wells. - Use growth factor-reduced Matrigel to minimize confounding factors. | - Formation of consistent and reproducible tubular networks. |
| Incorrect cell density | - Titrate the number of cells seeded on the Matrigel to find the optimal density for network formation. | - Clear visualization of tube formation or inhibition. |
| Artifacts resembling VM | - Confirm the presence of true lumens and fluid-conducting channels using techniques like confocal microscopy or dye microinjection. - Stain for laminin to identify the glycoprotein-rich matrix characteristic of VM. | - Differentiation between true VM and cellular aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound overcomes chemoresistance?
A1: this compound is a dual endothelin receptor (ETAR and ETBR) antagonist. In cancer cells, the activation of these receptors by endothelin-1 (ET-1) can trigger pro-survival signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways can contribute to resistance to apoptosis induced by chemotherapeutic agents like paclitaxel and cisplatin. By blocking ETAR and ETBR, this compound inhibits these survival signals, thereby re-sensitizing resistant cancer cells to chemotherapy.[1][2][3][4]
Q2: How does this compound enhance the efficacy of immunotherapy?
A2: this compound can improve anti-tumor immune responses by inhibiting the secretion of tumor-derived extracellular vesicles (EVs) that carry programmed death-ligand 1 (PD-L1).[5] These EVs can suppress the activity of CD8+ T cells by binding to their PD-1 receptors. By reducing the levels of circulating EV-PD-L1, this compound enhances the ability of CD8+ T cells to recognize and kill tumor cells, and it can act synergistically with anti-PD-L1 antibodies.
Q3: What are the typical concentrations of this compound to use in in vitro and in vivo experiments?
A3: The optimal concentration of this compound can vary depending on the cancer cell line and the specific experimental setup.
-
In vitro: IC50 values for this compound in combination with other agents can range from the nanomolar to the low micromolar range. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line.
-
In vivo: In mouse xenograft models of ovarian cancer, this compound has been shown to be effective at daily oral doses of 10 mg/kg and 50 mg/kg in combination with paclitaxel.
Q4: Are there known mechanisms of acquired resistance to this compound?
A4: While research on acquired resistance specifically to this compound in cancer is still emerging, potential mechanisms could be extrapolated from general principles of drug resistance. These may include:
-
Downregulation or mutation of ETAR and ETBR.
-
Upregulation of alternative survival pathways that are independent of endothelin signaling.
-
Increased drug efflux through transporters like P-glycoprotein.
To investigate acquired resistance, researchers can develop resistant cell lines through long-term culture with increasing concentrations of this compound.
Q5: What are some key biomarkers to monitor when assessing the efficacy of this compound?
A5: Key biomarkers to monitor include:
-
Phosphorylated proteins: Levels of p-Akt and p-MAPK can indicate the inhibition of downstream survival pathways.
-
Apoptosis markers: Increased levels of cleaved caspase-3 and TUNEL-positive cells can confirm the induction of apoptosis.
-
Immune cell infiltration: In immunocompetent models, an increase in the number and activity of tumor-infiltrating CD8+ T cells can be a marker of enhanced anti-tumor immunity.
-
Extracellular vesicle PD-L1: A decrease in the concentration of PD-L1 in EVs isolated from plasma or cell culture supernatant can indicate a positive response to this compound in the context of immunotherapy.
Quantitative Data
Table 1: In Vivo Efficacy of this compound in Combination with Chemotherapy in Ovarian Cancer Xenograft Models
| Treatment Group | Tumor Weight (g, median) | Tumor Incidence | Ascites Incidence | Apoptotic Cells (TUNEL-positive, mean ± SD) |
| SKOV3ip1 Cell Line | ||||
| Control (Vehicle) | 1.9 | 10/10 | 8/10 | - |
| Paclitaxel (5 mg/kg) | 0.4 | 9/9 | 4/9 | 150.0 ± 38.3 |
| This compound (50 mg/kg) | - | - | - | - |
| Paclitaxel + this compound (50 mg/kg) | 0.1 | 5/9 | 0/9 | 195.3 ± 42.6 |
| IGROV1 Cell Line | ||||
| Control (Vehicle) | - | - | - | 5.7 ± 3.3 |
| Paclitaxel (5 mg/kg) | - | - | - | 69.0 ± 13.1 |
| This compound (50 mg/kg) | - | - | - | - |
| Paclitaxel + this compound (50 mg/kg) | - | - | - | - |
Data adapted from Kim et al. (2011).
Table 2: In Vivo Immunomodulatory Effects of this compound and Anti-PD-L1 Combination Therapy in a TNBC Mouse Model
| Treatment Group | Tumor Volume (mm³) | CD8+ T Cells in Tumor (% of CD45+ cells) |
| Vehicle | ~1000 | ~5% |
| This compound | ~600 | ~10% |
| Anti-PD-L1 | ~500 | ~12% |
| This compound + Anti-PD-L1 | ~100 | ~20% |
Data adapted from Lee et al. (2022).
Experimental Protocols
Western Blotting for Phosphorylated Proteins (p-Akt, p-MAPK)
This protocol is a general guideline and may require optimization for specific antibodies and cell lines.
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Keep samples on ice at all times to prevent dephosphorylation.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Do not use milk for blocking when probing for phosphoproteins, as it contains casein, which is a phosphoprotein and can cause high background.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against p-Akt, total Akt, p-MAPK, and total MAPK overnight at 4°C with gentle agitation. Dilute antibodies in 5% BSA in TBST according to the manufacturer's recommendations.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Vasculogenic Mimicry (VM) Assay
This in vitro assay assesses the ability of cancer cells to form tube-like structures on a basement membrane matrix.
-
Plate Coating:
-
Thaw growth factor-reduced Matrigel on ice.
-
Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest cancer cells and resuspend them in serum-free medium.
-
Seed 1-2 x 10^5 cells onto the solidified Matrigel.
-
-
Treatment:
-
Add this compound and/or other compounds to the wells at the desired concentrations.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for 4-24 hours.
-
-
Imaging and Quantification:
-
Image the formation of tubular networks using a phase-contrast microscope.
-
Quantify VM by measuring the number of branch points and the total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Signaling Pathways and Experimental Workflows
Caption: this compound blocks ET-1 signaling, inhibiting resistance.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. This compound (ACT-064992), a tissue-targeting endothelin receptor antagonist, enhances therapeutic efficacy of paclitaxel by modulating survival pathways in orthotopic models of metastatic human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin receptor antagonism and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 10 Tips For Western Blot Detection Of Phosphorylation Events [cellandgene.com]
Technical Support Center: Managing Macitentan-Induced Anemia
This guide provides troubleshooting protocols and frequently asked questions for researchers encountering anemia in animal models treated with macitentan.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound-induced anemia and how is it characterized in research?
A1: this compound, an endothelin receptor antagonist (ERA), can lead to a decrease in hemoglobin and hematocrit. This adverse effect is considered a class effect for ERAs.[1][2] In clinical trials, this effect was observed to be dose-dependent.[1][3][4] The anemia is generally mild, and hemoglobin levels often stabilize after approximately 12 weeks of continuous therapy. The mean decrease in hemoglobin is typically around 1.0 g/dL.
Q2: What is the leading hypothesis for the mechanism of this compound-induced anemia?
A2: The precise mechanism is not fully understood, but it is not believed to be caused by bone marrow toxicity or hemolysis. The most prominent hypothesis is that the anemia is a dilutional effect resulting from an increase in plasma volume and fluid retention.
Q3: Is the anemia observed with this compound treatment reversible?
A3: Yes, clinical data indicates that the anemia is reversible upon discontinuation of the drug.
Q4: In which common animal models of pulmonary arterial hypertension (PAH) has this compound been studied?
A4: this compound has been evaluated in standard preclinical models of PAH, including:
-
Monocrotaline (MCT)-induced PAH in rats: Typically, a single injection of monocrotaline (e.g., 60 mg/kg) is used to induce PAH.
-
SU5416/hypoxia (SuHx)-induced PAH in rats: This model involves an injection of the VEGFR2 inhibitor SU5416 (e.g., 20 mg/kg) followed by a period of chronic hypoxia (e.g., 10% oxygen for three weeks).
Q5: What are the essential hematological parameters to monitor during this compound administration in animal studies?
A5: It is crucial to establish baseline hematological values before starting treatment and to monitor them regularly. Key parameters include:
-
Hemoglobin (Hgb)
-
Hematocrit (Hct) or Packed Cell Volume (PCV)
-
Red Blood Cell (RBC) count
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
It is recommended to measure hemoglobin concentration before initiating this compound and as clinically indicated thereafter.
Section 2: Troubleshooting Guide for Anemia
This guide provides a systematic approach to identifying and managing anemia in animals receiving this compound.
Problem: A significant decrease in hemoglobin and/or hematocrit is observed.
References
- 1. Safety, efficacy, and clinical utility of this compound in the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. A network meta-analysis for safety of endothelin receptor antagonists in pulmonary arterial hypertension - Zhang - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 4. This compound for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Macitentan Preclinical Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the potential off-target effects of Macitentan observed in preclinical studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target interactions of this compound with drug-metabolizing enzymes and transporters in preclinical studies?
A1: Preclinical in vitro studies have shown that this compound can interact with several cytochrome P450 (CYP) enzymes and drug transporters. It has been identified as a moderate inhibitor of CYP3A4 and CYP2C19.[1] Additionally, this compound can induce the mRNA expression of CYP3A4.[1] this compound also inhibits various drug transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and the solute carrier organic anion transporters SLCO1B1 and SLCO1B3.[1][2]
Q2: How does this compound interact with the pregnane X receptor (PXR)?
A2: In vitro reporter gene assays have established this compound as a potent activator of the pregnane X receptor (PXR).[1] This activation is significant as PXR is a key regulator of the expression of genes involved in drug metabolism and transport, including CYP3A4 and P-gp.
Q3: What are the key findings from preclinical safety pharmacology studies regarding this compound?
A3: Preclinical safety pharmacology studies, conducted both in vitro and in vivo, have demonstrated a generally favorable safety profile for this compound at pharmacological and supra-pharmacological doses. These studies indicated no significant effects on the central and peripheral nervous systems, the respiratory system, or on cardiac repolarization and other ECG variables.
Q4: Have any teratogenic effects of this compound been observed in preclinical animal models?
A4: Yes, this compound has demonstrated teratogenic effects in both rats and rabbits. These effects included cardiovascular and mandibular arch fusion abnormalities at all tested doses. Consequently, this compound is contraindicated in pregnancy.
Q5: How does the preclinical safety profile of this compound regarding hepatotoxicity compare to other endothelin receptor antagonists (ERAs) like bosentan?
A5: this compound appears to have a superior hepatic safety profile compared to bosentan. Unlike bosentan, this compound is not a substrate for hepatic organic anion transporting polypeptides (OATPs) and does not significantly inhibit the bile salt export pump (BSEP). This difference is thought to contribute to a lower risk of cholestatic liver injury.
Troubleshooting Guides
Issue 1: Unexpected drug-drug interactions observed in in vivo animal studies with this compound.
-
Possible Cause: Induction or inhibition of CYP enzymes by this compound could alter the metabolism of co-administered drugs. This compound is a moderate inhibitor of CYP3A4 and CYP2C19 and an inducer of CYP3A4.
-
Troubleshooting Steps:
-
Review the metabolic pathways of the co-administered drugs to check for involvement of CYP3A4 or CYP2C19.
-
Consider performing pharmacokinetic studies to assess potential changes in the exposure of the co-administered drug in the presence of this compound.
-
If a drug-drug interaction is confirmed, consider adjusting the dose of the co-administered drug or selecting an alternative compound that is not metabolized by these enzymes.
-
Issue 2: Inconsistent results in cell-based assays involving drug transporters.
-
Possible Cause: this compound is an inhibitor of P-gp, BCRP, SLCO1B1, and SLCO1B3. If your experimental system relies on the function of these transporters, the presence of this compound could interfere with your results.
-
Troubleshooting Steps:
-
Verify whether the cell lines used in your assay express the aforementioned transporters.
-
If so, conduct control experiments to determine the IC50 of this compound for these transporters in your specific assay system.
-
Consider using a lower concentration of this compound if possible, or select a cell line that does not express the interfering transporters.
-
Quantitative Data Summary
Table 1: In Vitro Inhibition of CYP Enzymes and Drug Transporters by this compound
| Target | Effect | Potency | Reference |
| CYP3A4 | Moderate Inhibition | Data not specified | |
| CYP2C19 | Moderate Inhibition | Data not specified | |
| P-glycoprotein (P-gp) | Inhibition | Data not specified | |
| BCRP | Inhibition | Data not specified | |
| SLCO1B1 | Inhibition | Data not specified | |
| SLCO1B3 | Inhibition | Data not specified |
Table 2: In Vitro Induction of Drug Metabolism Genes by this compound
| Gene | Effect | Method | Reference |
| CYP3A4 | mRNA Induction | Real-time RT-PCR in LS180 cells | |
| P-gp (ABCB1) | mRNA Induction | Real-time RT-PCR in LS180 cells | |
| SLCO1B1 | mRNA Induction | Real-time RT-PCR in LS180 cells | |
| UGT1A9 | mRNA Induction | Real-time RT-PCR in LS180 cells |
Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay (General Overview)
A common method to assess CYP inhibition is to use human liver microsomes or recombinant human CYP enzymes.
-
Incubation: Incubate the specific CYP enzyme with a known substrate and a range of this compound concentrations.
-
Metabolite Formation: Allow the reaction to proceed for a defined period.
-
Quantification: Stop the reaction and quantify the formation of the substrate-specific metabolite using methods like LC-MS/MS.
-
Data Analysis: Determine the concentration of this compound that causes 50% inhibition of metabolite formation (IC50).
Protocol 2: PXR Activation Reporter Gene Assay (General Overview)
This assay is used to determine if a compound activates the PXR.
-
Cell Culture: Use a cell line (e.g., HepG2) that is transiently or stably transfected with a PXR expression vector and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter.
-
Treatment: Expose the cells to various concentrations of this compound.
-
Lysis and Measurement: After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Data Analysis: Calculate the fold induction of reporter gene activity compared to a vehicle control to determine the EC50 value for PXR activation.
Visualizations
Caption: this compound's interactions with PXR, CYP enzymes, and drug transporters.
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying Macitentan-related fluid retention in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound-induced fluid retention?
A1: The precise mechanism in animal models is not fully elucidated, but it is hypothesized to be linked to its action as a dual endothelin-1 (ET-1) receptor antagonist, blocking both ETA and ETB receptors. Blockade of ETB receptors in the renal collecting duct is thought to inhibit sodium and water excretion, potentially leading to fluid retention.[1][2][3][4] While ETA receptor blockade is generally associated with vasodilation, some studies suggest that even selective ETA antagonists can cause fluid retention.[5] The balance of effects on ETA and ETB receptors likely plays a crucial role.
Q2: Is fluid retention a consistent finding in animal studies with this compound?
A2: No, the findings appear to be model-dependent. For instance, a study in a rat model of chronic kidney disease with intermittent hypoxia reported that this compound did not cause fluid retention, as measured by free water clearance. Similarly, a study in a pig model of renovascular disease found no overt signs of fluid retention with this compound treatment. However, clinical studies in humans have reported instances of fluid retention and edema. This discrepancy highlights the need for careful model selection and sensitive measurement techniques.
Q3: What are the most appropriate animal models to study this compound-related fluid retention?
A3: The choice of animal model is critical and should align with the specific research question.
-
Healthy Rodent Models (Rats, Mice): These can be used to investigate the direct pharmacological effects of this compound on renal function and fluid balance in the absence of confounding disease factors.
-
Disease Models:
-
Pulmonary Arterial Hypertension (PAH) Models: The monocrotaline-induced PAH model in rats is a well-established model for studying the efficacy of this compound. Investigating fluid retention in this model would be clinically relevant.
-
Chronic Kidney Disease (CKD) Models: Given the role of the kidneys in fluid balance, CKD models, such as the adenine-induced model in rats, can be valuable for understanding how underlying renal impairment influences the risk of this compound-induced fluid retention.
-
Cardiovascular Disease Models: Models of heart failure or hypertension could also be relevant, as these conditions often involve dysregulated fluid homeostasis.
-
Q4: What are the key parameters to measure when assessing fluid retention in animal models?
A4: A comprehensive assessment should include:
-
Body Weight: Daily monitoring of body weight is a simple yet sensitive indicator of fluid accumulation.
-
Water and Food Intake: Quantifying daily consumption is essential for interpreting changes in body weight and urine output.
-
Urine Output and Osmolality: Measurement of 24-hour urine volume and osmolality provides direct insights into renal water handling.
-
Hematocrit: An increase in hematocrit can indicate hemoconcentration due to fluid shifting from the intravascular to the interstitial space.
-
Localized Edema: For assessing peripheral edema, methods like paw plethysmography can be employed, although this is more common for inflammatory models.
-
Biochemical Markers: Plasma levels of creatinine and blood urea nitrogen (BUN) can provide information on renal function. Atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) are markers of cardiac function and fluid status.
Troubleshooting Guides
Issue 1: No significant change in body weight observed after this compound administration.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | Verify the dose of this compound used. Preclinical studies in rats have used doses ranging from 25 mg/kg/day to 100 mg/kg/day. A dose-response study may be necessary. |
| Animal Model Resistance | The chosen animal strain or model may be resistant to the fluid-retaining effects of this compound. Consider using a different model, particularly one with a predisposition to fluid retention (e.g., a model of heart failure or renal impairment). |
| Insensitive Measurement | Daily body weight changes may be small. Ensure you are using a high-precision scale and that measurements are taken at the same time each day under standardized conditions. |
| Compensatory Mechanisms | The animals may be compensating for any potential fluid retention. A more detailed assessment of water intake, urine output, and renal function is needed to uncover subtle changes. |
Issue 2: High variability in paw volume measurements using a plethysmometer.
| Possible Cause | Troubleshooting Step |
| Improper Technique | Ensure the paw is immersed to the same anatomical mark (e.g., the lateral malleolus) for every measurement. The animal should be gently restrained to minimize movement. |
| Instrument Calibration | Calibrate the plethysmometer before each experimental session according to the manufacturer's instructions. |
| Animal Stress | Handling and restraint can cause stress, leading to physiological changes that may affect measurements. Acclimatize the animals to the procedure before starting the experiment. |
| Observer Bias | Whenever possible, the measurements should be performed by the same individual who is blinded to the treatment groups. |
Issue 3: Difficulty in collecting 24-hour urine samples in metabolic cages.
| Possible Cause | Troubleshooting Step |
| Animal Stress | Animals need to be acclimatized to the metabolic cages for several days before the experiment begins to reduce stress-induced alterations in urination and drinking behavior. |
| Urine Evaporation | Ensure the collection tube is properly sealed and consider adding a layer of mineral oil to the collection funnel to minimize evaporation. |
| Fecal Contamination | The design of the metabolic cage should effectively separate feces from urine. Check the separation apparatus for proper function. |
| Incomplete Collection | Ensure the animal cannot access and lick the urine collection funnel. |
Experimental Protocols
Protocol 1: Assessment of Systemic Fluid Balance in Rats
-
Animal Model: Male Wistar rats (250-300g).
-
Acclimatization: House rats individually in metabolic cages for at least 3 days for acclimatization.
-
Baseline Measurements: For 3 consecutive days, measure and record:
-
Body weight (at the same time each day).
-
24-hour food intake.
-
24-hour water intake.
-
24-hour urine volume.
-
-
Treatment Administration:
-
Divide animals into a vehicle control group and a this compound-treated group (e.g., 30 mg/kg/day, administered orally by gavage).
-
-
Data Collection: Continue daily measurements of body weight, food and water intake, and urine volume for the duration of the study (e.g., 7-14 days).
-
Sample Analysis:
-
At the end of the study, collect blood samples for measurement of hematocrit, serum creatinine, and BUN.
-
Analyze urine samples for osmolality and sodium concentration.
-
-
Data Analysis: Compare the changes in all measured parameters between the control and this compound-treated groups.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This protocol is for assessing localized edema and may be adapted to investigate if this compound exacerbates an inflammatory edematous response.
-
Animal Model: Male Wistar rats (180-220g).
-
Treatment: Administer this compound (e.g., 30 mg/kg, p.o.) or vehicle 1 hour before carrageenan injection.
-
Edema Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement:
-
Measure the volume of the injected paw using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Compare the paw edema response between the vehicle and this compound-treated groups.
-
Quantitative Data Summary
Table 1: Hemodynamic and Renal Parameters in a Rat Model of Chronic Kidney Disease and Intermittent Hypoxia Treated with this compound
| Parameter | Control | CKD | CKD + this compound |
| Mean Arterial Pressure (mmHg) | 105 ± 3 | 135 ± 4 | 110 ± 5# |
| Glomerular Filtration Rate (mL/min) | 1.2 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.1 |
| Urine Volume (mL/24h) | 15 ± 2 | 35 ± 5 | 38 ± 6 |
| Free Water Clearance (mL/24h) | -0.5 ± 0.1 | 1.0 ± 0.3 | 1.2 ± 0.4* |
* p < 0.05 vs. Control; # p < 0.05 vs. CKD
Table 2: Effects of this compound in a Pig Model of Renovascular Disease
| Parameter | RVD (Pre-treatment) | RVD + this compound (Post-treatment) |
| Renal Blood Flow (mL/min) | 250 ± 30 | 322 ± 45 (p=0.06) |
| Glomerular Filtration Rate (mL/min) | 30 ± 5 | 32 ± 6 |
RVD: Renovascular Disease
Visualizations
Caption: this compound's dual antagonism of ETA and ETB receptors.
References
- 1. Antidiuretic Effects of the Endothelin Receptor Antagonist Avosentan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective endothelin A receptor antagonism in chronic kidney disease: improving clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Technical Support Center: Macitentan and CYP3A4 Induction in Experimental Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the induction of Cytochrome P450 3A4 (CYP3A4) by Macitentan in experimental models.
Frequently Asked Questions (FAQs)
Q1: Does this compound induce CYP3A4 expression?
A: Yes, in vitro and in vivo animal studies have demonstrated that this compound can induce CYP3A4 expression.[1][2] This induction is primarily mediated through the activation of the Pregnane X Receptor (PXR).[1][2] However, it is important to note that this induction effect observed in experimental models does not appear to translate to a clinically significant effect in humans at the therapeutic dose of 10 mg.[1]
Q2: What is the mechanism of this compound-mediated CYP3A4 induction?
A: this compound acts as an activator of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the transcription of genes involved in drug metabolism, including CYP3A4. Upon binding to this compound, PXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific response elements in the promoter region of the CYP3A4 gene, thereby initiating its transcription.
Q3: Why is significant CYP3A4 induction by this compound not observed in humans at therapeutic doses?
A: The lack of significant CYP3A4 induction in humans at the 10 mg therapeutic dose is attributed to several factors. While this compound can activate human PXR in vitro, the unbound plasma concentrations of this compound achieved in patients are likely too low to cause a clinically relevant induction of CYP3A4.
Q4: What are the appropriate in vitro models to study this compound's effect on CYP3A4?
A: Primary human hepatocytes are considered the gold standard for in vitro CYP induction studies. Other suitable models include cryopreserved human hepatocytes and immortalized cell lines such as HepG2 cells stably expressing PXR and a CYP3A4-driven reporter gene.
Q5: What positive control is recommended for CYP3A4 induction experiments?
A: Rifampicin (also known as Rifampin) is a potent and widely used positive control for CYP3A4 induction via PXR activation. A typical concentration used in cell culture is 10 µM.
Data Presentation
Table 1: In Vitro PXR Activation by this compound
| Parameter | Value | Cell System | Reference |
| EC50 for human PXR activation | 1.2 µmol/L | Not specified |
Table 2: Summary of this compound's Effect on CYP3A4 Induction Across Models
| Experimental Model | Observation | Key Findings | Reference |
| In vitro (Human Hepatocytes) | CYP3A4 mRNA and enzyme activity induction | Concentration-dependent induction observed. | |
| In vivo (Rat) | Upregulation of Cyp3a expression | Selective induction of Cyp3a family members. | |
| In vivo (Dog) | Autoinduction upon repeat dosing | Changes in P450 expression leading to autoinduction. | |
| Clinical Studies (Humans) | No significant CYP3A4 induction at 10 mg dose | Lack of clinically relevant drug-drug interactions mediated by CYP3A4 induction. |
Experimental Protocols & Troubleshooting
PXR Activation Reporter Gene Assay
This assay quantifies the ability of a test compound to activate PXR, leading to the expression of a reporter gene (e.g., luciferase) under the control of a CYP3A4 promoter.
Detailed Methodology:
-
Cell Culture: Plate HepG2 cells stably co-transfected with a human PXR expression vector and a CYP3A4-luciferase reporter vector in a white, clear-bottom 96-well plate.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 to 30 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Rifampicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate cell viability assay). Plot the fold induction relative to the vehicle control against the this compound concentration to determine the EC50 value.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low Signal or No Induction | Poor transfection efficiency. | Optimize transfection protocol. Use a positive control plasmid (e.g., CMV-luciferase) to check transfection efficiency. |
| Inactive compound or reagents. | Verify the integrity and concentration of this compound and Rifampicin. Ensure the luciferase substrate is fresh and properly stored. | |
| Low cell viability. | Perform a cytotoxicity assay to ensure the tested concentrations of this compound are not toxic to the cells. | |
| High Background Signal | Autofluorescence of the compound. | Test the compound in a cell-free luciferase assay to check for direct effects on the luciferase enzyme or light emission. |
| Contamination of cell culture. | Ensure aseptic techniques. Test for mycoplasma contamination. | |
| High Variability between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. |
| Pipetting errors during treatment. | Use calibrated pipettes and be meticulous during compound dilution and addition. |
CYP3A4 mRNA Quantification by qPCR
This method measures the change in CYP3A4 mRNA expression levels following treatment with this compound.
Detailed Methodology:
-
Cell Culture and Treatment: Plate primary human hepatocytes or HepG2 cells and treat with this compound as described for the reporter gene assay.
-
RNA Isolation: After 24-72 hours of incubation, lyse the cells and isolate total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers specific for human CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Human CYP3A4 Forward Primer: 5'- CCGAGTGGATTTCCTTCAGCTG -3'
-
Human CYP3A4 Reverse Primer: 5'- TGCTCGTGGTTTCATAGCCAGC -3'
-
Human GAPDH Forward Primer: 5'- GGTCTCCTCTGACTTCAACA -3'
-
Human GAPDH Reverse Primer: 5'- AGCCAAATTCGTTGTCATAC -3'
-
-
Data Analysis: Calculate the relative fold change in CYP3A4 mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No or Low Amplification | Poor RNA quality or quantity. | Assess RNA integrity (e.g., using a Bioanalyzer). Use a sufficient amount of high-quality RNA for cDNA synthesis. |
| Inefficient cDNA synthesis. | Use a high-quality reverse transcriptase and optimize the reaction conditions. | |
| Suboptimal primer design or concentration. | Verify primer sequences. Perform a primer concentration matrix to find the optimal concentration. | |
| Non-specific Amplification | Primer-dimer formation. | Optimize primer concentration and annealing temperature. Perform a melt curve analysis to check for non-specific products. |
| Genomic DNA contamination. | Treat RNA samples with DNase I before cDNA synthesis. Design primers that span an exon-exon junction. | |
| High Ct Values | Low target expression. | Increase the amount of cDNA per reaction. |
| PCR inhibitors in the sample. | Ensure high-purity RNA and cDNA. Dilute the cDNA template to reduce inhibitor concentration. |
CYP3A4 Protein Quantification by Western Blot
This technique is used to detect and quantify changes in CYP3A4 protein levels.
Detailed Methodology:
-
Cell Culture and Treatment: Culture and treat cells as described previously.
-
Protein Extraction: After 48-72 hours, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against CYP3A4 (e.g., rabbit polyclonal, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization and Analysis: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin). Quantify the band intensities using densitometry software and normalize the CYP3A4 signal to the loading control.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Low protein abundance. | Increase the amount of protein loaded on the gel. |
| Ineffective primary or secondary antibody. | Use a validated antibody at the recommended dilution. Ensure the secondary antibody is compatible with the primary. | |
| Poor protein transfer. | Confirm transfer efficiency by staining the membrane with Ponceau S before blocking. | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high. | Optimize the dilution of primary and secondary antibodies. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Non-specific antibody binding. | Use a more specific primary antibody. Optimize antibody dilution and blocking conditions. |
| Protein degradation. | Use fresh samples and add protease inhibitors to the lysis buffer. |
CYP3A4 Enzyme Activity Assay
This assay measures the functional activity of the CYP3A4 enzyme by monitoring the metabolism of a specific substrate.
Detailed Methodology:
-
Cell Culture and Treatment: Culture and treat cells as described for the other assays.
-
Substrate Incubation: After the treatment period, incubate the cells with a CYP3A4-specific substrate (e.g., a luciferin-based probe like Luciferin-IPA or a fluorogenic probe) in a suitable buffer.
-
Detection: After a defined incubation time, measure the product formation (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the signal to a measure of cell viability. Calculate the fold induction in enzyme activity relative to the vehicle control.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low Signal | Low enzyme activity. | Ensure that the cell model expresses sufficient levels of CYP3A4. Optimize substrate concentration and incubation time. |
| Inactive substrate or detection reagents. | Use fresh, properly stored reagents. | |
| High Background | Substrate instability. | Check for non-enzymatic degradation of the substrate. |
| Autofluorescence of the compound or plate. | Use appropriate controls (no-cell, no-substrate). Use opaque plates for luminescence assays. | |
| Inhibition of Activity | The test compound may also be an inhibitor. | If a bell-shaped dose-response curve is observed, it may indicate cytotoxicity or concurrent inhibition at higher concentrations. |
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated CYP3A4 induction via PXR activation.
Caption: General experimental workflow for assessing CYP3A4 induction by this compound.
Caption: Logical troubleshooting workflow for CYP3A4 induction experiments.
References
Minimizing Macitentan interference in high-throughput screening assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and identify potential assay interference caused by Macitentan in high-throughput screening (HTS) campaigns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active dual endothelin receptor antagonist (ERA), meaning it blocks both endothelin receptor subtypes A (ETᴀ) and B (ETʙ).[1][2] Endothelin-1 (ET-1), a potent vasoconstrictor, plays a role in the pathology of diseases like pulmonary arterial hypertension (PAH) by promoting vasoconstriction and the proliferation of smooth muscle cells.[3][4] this compound prevents ET-1 from binding to its receptors, thereby inhibiting these harmful effects.[4] It displays a higher selectivity for the ETᴀ subtype compared to ETʙ and is characterized by slow receptor association and dissociation kinetics, which allows it to act as a non-competitive antagonist in functional assays.
Q2: Why should I be concerned about this compound interfering with my HTS assay?
A2: Like many small molecules used in drug discovery, this compound has physicochemical properties that can lead to false-positive or false-negative results in HTS assays, independent of its specific pharmacological activity. Potential interference mechanisms include light attenuation in optical assays, compound aggregation, or non-specific interactions with assay components. Identifying these artifacts early is crucial to avoid wasting resources on invalid hits.
Q3: What specific physicochemical properties of this compound could cause assay interference?
A3: this compound's properties suggest a potential for interference. It is a crystalline solid that is insoluble in water and has a partition coefficient (Log D) of 2.9, indicating its lipophilicity. Compounds with low aqueous solubility and high lipophilicity are prone to forming colloidal aggregates in aqueous assay buffers, a common cause of non-specific inhibition. Additionally, its structure contains chromophores that absorb UV light, with a λmax at 215 nm, which could potentially interfere with fluorescence-based assays using UV or near-UV excitation wavelengths.
Q4: My fluorescence-based assay shows a high "hit" rate with this compound. What could be the cause?
A4: A high hit rate in a fluorescence-based screen is often a sign of assay interference. For a compound like this compound, this could be due to two primary mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the same wavelengths used for detection, leading to a false-positive "gain-of-signal" readout.
-
Quenching: The compound may absorb the excitation or emission light of the assay's fluorophore, leading to a false-positive "loss-of-signal" readout.
It is essential to perform counter-screens to distinguish true activity from these optical interferences.
Q5: Could this compound be acting as a Pan-Assay Interference Compound (PAIN)?
A5: Pan-Assay Interference Compounds (PAINs) are molecules that show activity in multiple HTS assays through non-specific mechanisms. While this compound's structure does not contain classic reactive groups typical of many PAINs, its propensity to aggregate at higher concentrations could cause it to behave as a frequent hitter. Aggregation is a major mechanism of non-specific bioactivity that can lead to false positives in numerous, unrelated assays.
Q6: How can I proactively mitigate potential interference from this compound in my assay design?
A6: To minimize interference, consider the following strategies during assay development:
-
Include a Detergent: Adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer can help prevent the formation of compound aggregates.
-
Use Lower Compound Concentrations: If possible, screen at concentrations below the critical aggregation concentration (CAC) of the compound.
-
Choose Appropriate Assay Technology: If you suspect autofluorescence, consider using a time-resolved fluorescence (TRF) assay, which can reduce interference from short-lived fluorescent compounds. Alternatively, an orthogonal assay with a non-optical readout (e.g., mass spectrometry) can be used.
Troubleshooting Guides
Identifying and Mitigating Assay Interference
If you have identified this compound as a potential "hit" in your primary screen, it is critical to perform a series of follow-up experiments to rule out assay artifacts.
Workflow for HTS Hit Triage
The following workflow provides a systematic approach to validating a hit and identifying potential interference.
Caption: A workflow for triaging HTS hits to rule out common interference mechanisms.
Troubleshooting Decision Tree
If this compound is active in your primary screen, use this decision tree to guide your next steps.
Caption: A decision tree to troubleshoot a positive hit and identify potential artifacts.
Data Presentation
Table 1: Physicochemical Properties of this compound
This table summarizes key properties of this compound relevant to its behavior in biological assays.
| Property | Value | Source(s) | Potential HTS Implication |
| Molecular Formula | C₁₉H₂₀Br₂N₆O₄S | High molecular weight. | |
| Molecular Weight | 588.3 g/mol | Can influence diffusion and cell permeability. | |
| Aqueous Solubility | Insoluble | High potential for precipitation or aggregation in assay buffers. | |
| Organic Solvent Solubility | Soluble in DMSO and DMF (~33 mg/mL) | Standard for stock solutions, but solvent effects must be controlled. | |
| Partition Coefficient (Log D) | 2.9 (at pH 7.4) | Lipophilic nature increases risk of aggregation and membrane interactions. | |
| UV/Vis Absorbance (λmax) | 215 nm | Potential for interference in assays using deep UV wavelengths. | |
| Primary Metabolism | Cytochrome P450 (mainly CYP3A4) | Relevant for cell-based assays; potential for drug-drug interactions. |
Table 2: Common Interference Mechanisms & Mitigation Strategies
| Interference Mechanism | Description | Assays Affected | Mitigation/Detection Strategy | Source(s) |
| Compound Aggregation | Self-assembly of molecules into colloidal particles that sequester proteins. | Most biochemical and cell-based assays. | Add 0.01% non-ionic detergent (e.g., Triton X-100); confirm with Dynamic Light Scattering (DLS). | |
| Autofluorescence | Intrinsic fluorescence of the compound overlaps with the assay signal. | Fluorescence Intensity, FRET, FP. | Pre-read plate with compound alone; use Time-Resolved Fluorescence (TRF) or a non-fluorescent orthogonal assay. | |
| Fluorescence Quenching | Compound absorbs excitation or emission light of the assay fluorophore. | Fluorescence Intensity, FRET, FP. | Measure signal of a known fluorophore in the presence of the compound; use an orthogonal assay. | |
| Luciferase Inhibition | Direct inhibition of the reporter enzyme (e.g., Firefly Luciferase). | Luminescence-based reporter gene assays. | Perform a counter-assay with purified luciferase enzyme. | |
| Chemical Reactivity | Covalent modification of assay components (e.g., proteins) by the compound. | Assays with thiol-containing proteins (e.g., kinases). | Not highly suspected for this compound, but can be checked with thiol-reactivity assays. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence and Quenching
Objective: To determine if this compound interferes with a fluorescence-based assay readout.
Methodology:
-
Plate Setup: Prepare a 384-well plate. Designate wells for three conditions: (1) Buffer + this compound, (2) Buffer + Fluorophore + DMSO, and (3) Buffer + Fluorophore + this compound.
-
Compound Preparation: Prepare a serial dilution of this compound in the final assay buffer, typically starting from the highest concentration used in the primary screen. Include a DMSO-only control.
-
Fluorophore Preparation: Prepare the fluorescent substrate or product from your primary assay at its final assay concentration.
-
Plate Loading:
-
To assess autofluorescence , add this compound dilutions to wells containing only assay buffer.
-
To assess quenching , add this compound dilutions to wells containing the assay buffer and the fluorophore.
-
Include control wells with the fluorophore and DMSO.
-
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader using the same filter set and gain settings as the primary HTS assay.
-
Data Analysis:
-
Autofluorescence: A significant signal in the "Buffer + this compound" wells that increases with concentration indicates autofluorescence.
-
Quenching: A concentration-dependent decrease in the signal in the "Buffer + Fluorophore + this compound" wells compared to the "Buffer + Fluorophore + DMSO" control indicates quenching.
-
Protocol 2: Detergent-Based Assay to Mitigate Aggregation
Objective: To determine if the observed activity of this compound is due to the formation of aggregates.
Methodology:
-
Assay Preparation: Prepare two parallel sets of your primary biochemical assay.
-
Set A (Standard): Use the standard assay buffer.
-
Set B (Detergent): Use the standard assay buffer supplemented with a non-ionic detergent (e.g., 0.01% Triton X-100).
-
-
Compound Addition: Add a serial dilution of this compound (and controls) to both sets of assay plates.
-
Assay Execution: Perform the primary assay as usual, initiating the reaction and allowing it to proceed for the standard incubation time.
-
Data Acquisition: Measure the assay signal for both sets of plates.
-
Data Analysis:
-
Generate dose-response curves for this compound from both Set A and Set B.
-
If this compound is an aggregator, its apparent potency (IC₅₀) will be significantly reduced or abolished in the presence of the detergent (Set B) compared to the standard assay (Set A). A true hit should have a similar potency in both conditions.
-
Signaling Pathway Visualization
This compound's Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound blocks ET-1 binding to ETᴀ and ETʙ receptors on smooth muscle cells.
References
Interpreting unexpected results in Macitentan signaling pathway studies
Welcome to the technical support center for researchers studying Macitentan signaling pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, potent, non-peptide, dual endothelin (ET) receptor antagonist (ERA). It competitively blocks the binding of endothelin-1 (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2][3] This dual antagonism is crucial as both receptor subtypes are involved in vasoconstriction and cell proliferation.[3] this compound exhibits a high affinity for both receptors, with a 50-fold increased selectivity for the ETA subtype compared to the ETB subtype.[3]
Q2: How does this compound differ from other endothelin receptor antagonists like bosentan and ambrisentan?
A2: this compound is distinguished by its slow receptor dissociation kinetics and a long receptor occupancy half-life (approximately 17 minutes), which is about 15-fold longer than that of bosentan and ambrisentan. This property leads to what is described as "insurmountable antagonism" in functional assays with short incubation times, meaning it can effectively block ET-1 signaling even at high concentrations of ET-1. Additionally, this compound has enhanced tissue penetration due to its physicochemical properties.
Q3: What is the active metabolite of this compound and is it relevant for in vitro studies?
A3: this compound is metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its major pharmacologically active metabolite, ACT-132577. This metabolite is also a dual ET receptor antagonist, although it is approximately five-fold less potent than the parent compound on ETA receptors. For in vitro studies, it is important to consider that the observed effects are from this compound itself, whereas in vivo, the effects are a combination of both this compound and ACT-132577. The half-life of this active metabolite is significantly longer than that of this compound (around 40-66 hours).
Troubleshooting Guide for Unexpected Results
Issue 1: Incomplete inhibition of ET-1-induced calcium mobilization.
Question: I'm performing a calcium flux assay and even at high concentrations of this compound, I'm not seeing complete inhibition of the ET-1-induced calcium signal. Why might this be happening?
Possible Causes and Solutions:
-
"Insurmountable Antagonism" and Assay Kinetics: Due to this compound's slow dissociation from the endothelin receptors, the pre-incubation time with this compound is critical. If the pre-incubation is too short, the antagonist may not have reached equilibrium with the receptor, leading to incomplete blockade.
-
Solution: Increase the pre-incubation time with this compound to at least 120 minutes before adding ET-1. This allows for sufficient time for this compound to bind to the receptors.
-
-
High ET-1 Concentration: While this compound exhibits insurmountable antagonism at short ET-1 stimulation times, with prolonged ET-1 stimulation (longer than this compound's receptor occupancy half-life of ~17 minutes), it behaves as a surmountable antagonist.
-
Solution: For Schild analysis to determine the Kb value, ensure that the ET-1 stimulation time is long enough to allow for equilibrium to be reached (e.g., 90 minutes in an IP1 accumulation assay). For standard inhibition assays, use an ET-1 concentration at or near the EC80 and keep the stimulation time short.
-
-
Cell Health and Receptor Expression: Poor cell health or low expression of ETA and ETB receptors can lead to variable and weak responses, making it difficult to assess complete inhibition.
-
Solution: Ensure cells are healthy, within a low passage number, and have confirmed expression of ET receptors.
-
References
- 1. [PDF] Crosstalk between VEGF and BMP9 Signalling in the Context of Preeclampsia | Semantic Scholar [semanticscholar.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Showdown: Macitentan versus Bosentan in Pulmonary Arterial Hypertension Models
A Comparative Guide for Researchers
In the landscape of preclinical research for Pulmonary Arterial Hypertension (PAH), endothelin receptor antagonists (ERAs) stand as a cornerstone of therapeutic investigation. Among these, Macitentan and its predecessor, Bosentan, both dual ETA/ETB receptor antagonists, are frequently studied. This guide provides a comprehensive comparison of their efficacy in established preclinical PAH models, supported by experimental data and detailed methodologies to inform future research and drug development.
At a Glance: Comparative Efficacy
This compound has demonstrated superior efficacy compared to Bosentan in preclinical models of PAH, particularly in attenuating pulmonary and right ventricular (RV) remodeling. This enhanced effect is attributed to its physicochemical properties, which allow for sustained receptor binding and greater tissue penetration.[1]
| Efficacy Parameter | This compound | Bosentan | Animal Model | Key Findings | Reference |
| Hemodynamics | |||||
| Mean Pulmonary Artery Pressure (MPAP) | ↓↓↓ | ↓↓ | Bleomycin-induced rat | This compound (30 mg/kg) caused a further 4 mm Hg decrease in MPAP on top of a maximal effective dose of Bosentan. | [2] |
| Mean Arterial Pressure (MAP) | ↓↓↓ | ↓↓ | Dahl salt-sensitive hypertensive rat | This compound (30 mg/kg) further decreased MAP by 19 mm Hg on top of Bosentan (100 mg/kg). | [2] |
| Right Ventricular Hypertrophy | |||||
| Fulton's Index (RV/LV+S) | Significantly Reduced (by 82%) | No Significant Effect | Bleomycin-induced rat | This compound (100 mg/kg/day) significantly prevented the increase in Fulton's index. | |
| Cardiomyocyte Size | Significantly Reduced (by 100%) | No Significant Effect | Bleomycin-induced rat | This compound (100 mg/kg/day) completely prevented the increase in cardiomyocyte size. | |
| Vascular Remodeling | |||||
| Pulmonary Arterial Wall Thickening | Significantly Reduced (by 60%) | No Significant Effect | Bleomycin-induced rat | This compound (100 mg/kg/day) significantly reduced the thickening of the pulmonary arterial wall. |
Deep Dive: Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative preclinical studies.
Bleomycin-Induced Pulmonary Hypertension Rat Model
This model is utilized to induce a non-vasoreactive form of pulmonary hypertension, closely mimicking certain aspects of the human condition.
-
Animal Strain: Male Wistar rats are commonly used.
-
Induction: A single intratracheal instillation of bleomycin (e.g., 7.5 U/kg) is administered to anesthetized rats.[3] The animal is then rotated to ensure even distribution of bleomycin within the lungs.[4]
-
Timeline: Pathological features of PAH, including increased right ventricular systolic pressure and right ventricular hypertrophy, typically develop within 3 to 4 weeks following bleomycin administration.
-
Drug Administration: this compound (e.g., 100 mg·kg⁻¹·d⁻¹) or Bosentan (e.g., 300 mg·kg⁻¹·d⁻¹) is typically administered orally once daily, starting from the day of bleomycin instillation or after the establishment of PAH.
Hemodynamic Assessment via Right Heart Catheterization
Right heart catheterization is the gold standard for assessing pulmonary hemodynamics in preclinical models.
-
Anesthesia: Rats are anesthetized (e.g., with an intraperitoneal injection of ketamine and xylazine).
-
Catheterization: A pressure-volume catheter is inserted into the right jugular vein and advanced through the right atrium and right ventricle into the pulmonary artery. Real-time pressure tracings are monitored to ensure correct catheter placement.
-
Measurements: Key parameters recorded include right ventricular systolic pressure (RVSP), mean pulmonary arterial pressure (mPAP), and cardiac output. These measurements are crucial for evaluating the severity of PAH and the therapeutic effects of the drugs.
Assessment of Right Ventricular Hypertrophy (Fulton's Index)
Fulton's Index is a standard method for quantifying the degree of right ventricular hypertrophy.
-
Tissue Collection: Following euthanasia, the heart is excised.
-
Dissection: The atria and major vessels are trimmed away. The right ventricular free wall (RV) is carefully dissected from the left ventricle and septum (LV+S).
-
Measurement: The wet weight of the RV and the LV+S are recorded.
-
Calculation: Fulton's Index is calculated as the ratio of the RV weight to the LV+S weight (RV/(LV+S)). An increased ratio is indicative of right ventricular hypertrophy.
Histological Analysis of Pulmonary Vascular Remodeling
Histological examination of lung tissue provides direct evidence of vascular remodeling.
-
Tissue Preparation: Lungs are perfused, fixed (e.g., in 4% paraformaldehyde), and embedded in paraffin.
-
Staining: Thin sections (e.g., 5 µm) are cut and stained with Hematoxylin and Eosin (H&E) to visualize the general morphology of the pulmonary arterioles.
-
Morphometric Analysis: The wall thickness and lumen diameter of small pulmonary arteries (typically 50-150 µm in diameter) are measured using image analysis software. An increase in the ratio of wall thickness to vessel diameter is a key indicator of vascular remodeling.
Visualizing the Mechanisms
Endothelin Signaling Pathway and Antagonist Action
Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound and Bosentan.
Preclinical Experimental Workflow for Efficacy Testing
Caption: A typical experimental workflow for comparing the efficacy of ERAs in a rat PAH model.
References
- 1. Comparison of this compound and Bosentan on Right Ventricular Remodeling in a Rat Model of Non-vasoreactive Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin-1 Pathway Polymorphisms and Outcomes in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bleomycin‐induced lung injury: Revisiting an old tool to model group III PH associated with pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jove.com [jove.com]
A Head-to-Head In Vitro Comparison of Macitentan and Ambrisentan Potency
In the landscape of endothelin receptor antagonists (ERAs), macitentan and ambrisentan are prominent therapies for pulmonary arterial hypertension (PAH). While both drugs target the endothelin system, their in vitro pharmacological profiles exhibit distinct differences that may influence their therapeutic efficacy. This guide provides a detailed comparison of the in vitro potency of this compound and ambrisentan, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of In Vitro Potency
The in vitro potency of this compound and ambrisentan has been evaluated in various assays, primarily focusing on their affinity for the endothelin A (ETA) receptor, a key player in the vasoconstriction and cell proliferation associated with PAH. The following tables summarize the key quantitative parameters from head-to-head comparative studies.
| Parameter | This compound | Ambrisentan | Bosentan (for reference) | Cell Type/Assay | Reference |
| IC50 (nM) | 1.2 | 2.8 | 12 | Wildtype ETA Receptor | [1] |
| Kb (nM) | 0.14 | 0.12 | 1.1 | Calcium Release Assay (human PASMC) | [2][3] |
| Kb (nM) | 0.74 | 1.1 | 12 | IP1 Accumulation Assay (human PASMC) | [4] |
| pKB | 8.02 ± 0.13 | 7.38 ± 0.13 | 6.28 ± 0.13 | Human Pulmonary Artery | [5] |
| pKB | 7.49 ± 0.08 | 6.96 ± 0.10 | 6.04 ± 0.10 | Human Radial Artery | |
| Receptor Occupancy Half-Life (ROt1/2) | 17 minutes | 40 seconds | 70 seconds | Calcium Release Assay (human PASMC) | |
| ETA:ETB Selectivity Ratio | 50:1 | 200:1 | 20:1 | Not specified |
Key Insights from the Data:
-
Receptor Affinity (Kb and IC50): In functional assays using human pulmonary arterial smooth muscle cells (PASMC), this compound and ambrisentan demonstrate high and roughly equipotent antagonism of the ETA receptor, with Kb values in the low nanomolar range. Both are significantly more potent than bosentan in these assays.
-
Receptor Dissociation Kinetics: A striking difference lies in their receptor binding kinetics. This compound exhibits a significantly slower receptor dissociation rate, resulting in a much longer receptor occupancy half-life (17 minutes) compared to the very short half-lives of ambrisentan (40 seconds) and bosentan (70 seconds).
-
Mode of Antagonism: This slow dissociation kinetic translates to this compound behaving as an insurmountable antagonist in functional assays, meaning it can block endothelin receptor activation even at high concentrations of endothelin-1 (ET-1). In contrast, ambrisentan and bosentan act as surmountable antagonists, and their inhibitory effects can be overcome by high concentrations of ET-1.
-
Receptor Selectivity: Ambrisentan is highly selective for the ETA receptor over the ETB receptor, whereas this compound is a dual antagonist with a preference for the ETA receptor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and ambrisentan.
Calcium Release Assay
Objective: To determine the inhibitory potency (Kb) and receptor dissociation kinetics of ERAs by measuring their effect on ET-1-induced intracellular calcium release in human pulmonary arterial smooth muscle cells (PASMC).
Methodology:
-
Cell Culture: Human PASMCs are cultured in appropriate growth medium until they reach a suitable confluency.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period at 37°C.
-
Antagonist Incubation: The dye is washed off, and the cells are pre-incubated with varying concentrations of the endothelin receptor antagonist (this compound, ambrisentan, or bosentan) for different durations (e.g., 10 minutes to 120 minutes) to assess time-dependent effects.
-
ET-1 Stimulation: The plate is then placed in a fluorescence microplate reader, and cells are stimulated with a specific concentration of ET-1.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are recorded as changes in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence signal is used to determine the concentration-response curves for ET-1 in the presence and absence of the antagonist. The Kb values are calculated using the Schild regression analysis. For dissociation kinetics, a washout step is introduced after antagonist incubation, and ET-1 stimulation is performed at various time points post-washout.
Inositol-1-Phosphate (IP1) Accumulation Assay
Objective: To assess the functional antagonism of the ETA receptor by measuring the inhibition of ET-1-induced IP1 accumulation, a downstream second messenger.
Methodology:
-
Cell Culture and Plating: Similar to the calcium release assay, human PASMCs are cultured and seeded in 96-well plates.
-
Antagonist Pre-incubation: Cells are pre-incubated with a range of concentrations of the ERAs for a defined period.
-
ET-1 Stimulation: Following pre-incubation, cells are stimulated with varying concentrations of ET-1 for a specific duration (e.g., 20 minutes).
-
Cell Lysis and IP1 Detection: The stimulation is stopped, and the cells are lysed. The concentration of IP1 in the cell lysate is then measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: Concentration-response curves for ET-1-induced IP1 accumulation are generated in the presence of different antagonist concentrations. The data is analyzed to determine the mode of antagonism (surmountable vs. insurmountable) and to calculate Kb values using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
Endothelin-1 Signaling Pathway and Antagonist Action
The following diagram illustrates the signaling cascade initiated by ET-1 binding to its receptors and the points of intervention by this compound and ambrisentan.
Endothelin signaling and antagonist intervention.
General Experimental Workflow for In Vitro Potency Determination
This diagram outlines the typical steps involved in assessing the in vitro potency of endothelin receptor antagonists.
Workflow for in vitro potency assessment.
References
- 1. Distinct ETA Receptor Binding Mode of this compound As Determined by Site Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Slow receptor dissociation kinetics differentiate this compound from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Slow Receptor Dissociation Kinetics Differentiate this compound from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional estimation of endothelin-1 receptor antagonism by bosentan, this compound and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Macitentan Target Engagement In Vivo: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for validating the in vivo target engagement of macitentan, a dual endothelin receptor antagonist. We will objectively compare its effects on key biomarkers with those of other endothelin receptor antagonists (ERAs) and provide detailed experimental protocols for biomarker measurement.
This compound is an orally active, potent dual antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors. It blocks the binding of endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle mitogen, to these receptors.[1][2] Validating that a drug is engaging its intended target in vivo is a critical step in drug development. For this compound and other ERAs, changes in circulating levels of ET-1 serve as a key pharmacodynamic biomarker of target engagement.
Endothelin Signaling Pathway and ERA Intervention
The endothelin signaling pathway plays a crucial role in vascular tone and cell proliferation. ET-1, produced by endothelial cells, binds to ETA receptors on smooth muscle cells, leading to vasoconstriction and proliferation. ET-1 also binds to ETB receptors on endothelial cells, which mediates vasodilation (via nitric oxide and prostacyclin release) and clearance of circulating ET-1. ETB receptors are also present on smooth muscle cells, where they mediate vasoconstriction. This compound, by blocking both ETA and ETB receptors, inhibits the vasoconstrictive and proliferative effects of ET-1.
Figure 1. Simplified diagram of the endothelin signaling pathway and the mechanism of action of this compound.
Comparison of Endothelin Receptor Antagonists and Their Effect on Plasma ET-1
The primary biomarker for in vivo target engagement of dual ERAs like this compound is a dose-dependent increase in plasma ET-1 concentrations. This is attributed to the blockade of ETB receptors, which are involved in the clearance of ET-1 from circulation. In contrast, selective ETA receptor antagonists are expected to have a lesser effect on plasma ET-1 levels.
| Drug | Receptor Selectivity | Effect on Plasma ET-1 Levels | Experimental Evidence |
| This compound | Dual (ETA/ETB) | Significant Increase | Dose-dependent increases in plasma ET-1 have been observed in clinical trials. At a dose of 600 mg, ET-1 concentrations increased 2.2-fold. |
| Bosentan | Dual (ETA/ETB) | Significant Increase | A single 62.5 mg dose in patients with pulmonary arterial hypertension (PAH) significantly increased plasma ET-1 concentration to 2.04 times the basal concentration.[3] In another study, plasma ET-1 levels increased from 1.93 pg/ml to 3.36 pg/ml after bosentan administration.[4] |
| Ambrisentan | Selective (ETA) | Minimal to No Increase | There is no clear correlation between plasma concentrations of endothelin-1 and ambrisentan.[5] However, some studies suggest a potential for a slight increase. |
| Sitaxsentan | Selective (ETA) | Increase in pro-ET-1 | Treatment with sitaxsentan resulted in significant increases in C-terminal pro-endothelin-1 (CT-proET-1), a stable precursor of ET-1, suggesting an increase in ET-1 synthesis. |
| Atrasentan | Selective (ETA) | Increase | In a study of patients with metastatic renal cell carcinoma, rising ET-1 levels were observed during treatment with atrasentan. |
Experimental Protocols for Biomarker Measurement
The accurate measurement of plasma ET-1 is crucial for validating target engagement. The two most common methods are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA).
Workflow for Plasma ET-1 Measurement
Figure 2. General workflow for the measurement of plasma endothelin-1.
Detailed Methodology: Radioimmunoassay (RIA) for Plasma ET-1
RIA is a highly sensitive and specific method for quantifying ET-1. The following is a generalized protocol based on published methods.
1. Sample Preparation and Extraction:
-
Collect whole blood in chilled EDTA tubes.
-
Centrifuge at 1,600 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
Acidify plasma with an equal volume of 0.1% trifluoroacetic acid (TFA) in water.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Load the supernatant onto a pre-activated C18 Sep-Pak column.
-
Wash the column with 0.1% TFA.
-
Elute ET-1 with a solution of 60% acetonitrile in 0.1% TFA.
-
Evaporate the eluate to dryness under vacuum.
2. Radioimmunoassay Procedure:
-
Reconstitute the extracted sample in RIA buffer.
-
To a series of tubes, add standard ET-1 or the reconstituted sample.
-
Add a specific anti-ET-1 antibody to each tube.
-
Add 125I-labeled ET-1 (tracer) to each tube.
-
Incubate overnight at 4°C.
-
Add a secondary antibody (precipitating antibody) and incubate to separate antibody-bound from free tracer.
-
Centrifuge to pellet the antibody-bound fraction.
-
Decant the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
Generate a standard curve by plotting the percentage of bound tracer against the concentration of the ET-1 standards.
-
Determine the ET-1 concentration in the samples from the standard curve.
Detailed Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma ET-1
ELISA is a more common and less hazardous alternative to RIA. Commercial kits are widely available.
1. Sample Preparation:
-
Follow the same plasma collection and storage protocol as for RIA.
-
Sample extraction, as described for RIA, is often recommended to remove interfering substances and concentrate the analyte.
2. ELISA Procedure (based on a typical sandwich ELISA protocol):
-
Prepare all reagents, standards, and samples as per the kit instructions.
-
Add standards and samples to the wells of a microplate pre-coated with an anti-ET-1 capture antibody.
-
Incubate for a specified time (e.g., 2 hours) at room temperature to allow ET-1 to bind to the capture antibody.
-
Wash the wells several times with wash buffer to remove unbound substances.
-
Add a biotinylated anti-ET-1 detection antibody to each well and incubate.
-
Wash the wells to remove unbound detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the wells again.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve and determine the ET-1 concentration in the samples.
Logical Relationship for Biomarker-Based Target Engagement Validation
Figure 3. Logical flow for validating this compound target engagement using plasma ET-1 as a biomarker.
Conclusion
The measurement of plasma ET-1 concentration is a well-established and reliable method for validating the in vivo target engagement of the dual endothelin receptor antagonist, this compound. An increase in circulating ET-1 levels provides direct evidence that this compound is binding to and blocking ETB receptors, a key component of its mechanism of action. When comparing this compound to other ERAs, the magnitude of the ET-1 increase serves as a differentiating pharmacodynamic biomarker, reflecting the dual versus selective nature of receptor antagonism. The use of standardized and validated assays, such as RIA or ELISA, is essential for obtaining accurate and reproducible data to guide drug development decisions.
References
- 1. Radioimmunoassay of endothelin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinogeneclon.com [sinogeneclon.com]
- 3. researchgate.net [researchgate.net]
- 4. cloud-clone.us [cloud-clone.us]
- 5. Sitaxsentan: a novel endothelin-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of Macitentan's Cytochrome P450 Induction Pattern
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the cytochrome P450 (CYP) enzyme induction potential of Macitentan across different preclinical species and humans. The information is intended to assist researchers, scientists, and drug development professionals in understanding the species-specific metabolic effects of this dual endothelin receptor antagonist. The data presented is compiled from published in vivo and in vitro studies.
This compound is an important therapeutic agent for pulmonary arterial hypertension.[1] A thorough understanding of its drug-drug interaction profile, particularly its potential to induce metabolizing enzymes, is critical for safe and effective clinical use.[2][3] Preclinical animal models are essential for predicting human drug metabolism; however, significant inter-species differences in CYP enzyme expression, catalytic activity, and regulation exist, necessitating a careful cross-species evaluation.[4][5]
This guide summarizes the available quantitative data on this compound's effect on major CYP isoforms in humans, rats, and dogs. It also details the experimental protocols typically employed in such assessments and provides visual representations of the key signaling pathways and experimental workflows.
Quantitative Comparison of CYP Induction
The following table summarizes the key findings regarding this compound's CYP induction potential across species. The data highlights significant species-dependent differences, particularly between preclinical models and humans.
| Species | CYP Isoform | Induction Level | Remarks |
| Human | CYP3A4 | In vitro: ~11-fold increase in mRNA and ~5-fold increase in enzyme activity at 10 µmol/L in human hepatocytes. | In vivo: No clinically relevant induction was observed at the therapeutic dose of 10 mg. |
| CYP2C9 | No significant change in mRNA expression observed in vitro. | ||
| CYP1A2 | No significant change in mRNA expression observed in vitro. | ||
| Rat | Cyp3a | Selective upregulation of Cyp3a expression observed in vivo. | This induction contributes to autoinduction upon repeat dosing. |
| Cyp2c family | Expression of Cyp2c enzymes involved in this compound metabolism remained mostly unchanged. | This compound is metabolized by several members of the Cyp2c and Cyp3a families in rats. | |
| Dog | Cyp3a12 | This compound is primarily metabolized by Cyp3a12 in dogs. | Autoinduction is observed upon repeat dosing, leading to a decline in this compound exposure with increasing doses. |
Signaling Pathway for CYP Induction
The induction of CYP enzymes by xenobiotics like this compound is primarily mediated by the activation of nuclear receptors. In the case of CYP3A4 induction by this compound in human hepatocytes, the key signaling pathway involves the activation of the Pregnane X Receptor (PXR).
Caption: PXR-mediated signaling pathway for CYP3A4 induction by this compound.
Experimental Protocols
The assessment of CYP induction potential is a critical component of preclinical drug development. The following outlines a typical experimental workflow for in vitro CYP induction studies using cryopreserved human hepatocytes.
Experimental Workflow for In Vitro CYP Induction Assay
Caption: General experimental workflow for in vitro CYP induction studies.
Key Methodologies
-
Cell Culture: Cryopreserved primary human hepatocytes are a standard in vitro model for assessing CYP induction. These cells are thawed and plated on collagen-coated plates and allowed to form a monolayer.
-
Treatment: After an initial culture period, the hepatocytes are treated with various concentrations of the test compound (this compound), a vehicle control (e.g., DMSO), and a known positive control inducer (e.g., rifampicin for CYP3A4) for a period of 48 to 72 hours.
-
mRNA Analysis: To quantify changes in gene expression, total RNA is isolated from the treated cells. The relative abundance of specific CYP mRNA transcripts (e.g., CYP3A4, CYP2C9, CYP1A2) is then determined using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Enzyme Activity Assay: To measure the functional consequence of induction, the cultured hepatocytes are incubated with a cocktail of specific CYP probe substrates (e.g., midazolam for CYP3A4). The formation of the corresponding metabolites is then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Conclusion
The cytochrome P450 induction pattern of this compound exhibits significant cross-species differences. While this compound demonstrates in vitro induction of CYP3A4 in human hepatocytes, this effect does not translate to clinically significant induction at therapeutic doses in humans. In contrast, this compound causes notable autoinduction in rats and dogs through the upregulation of Cyp3a enzymes. These findings underscore the importance of careful interpretation of preclinical data and the value of human-based in vitro systems and clinical drug-drug interaction studies in accurately predicting the clinical metabolic profile of a drug candidate. The observed differences are largely attributed to the varying roles of specific CYP isoforms in this compound's metabolism across species. Researchers and drug development professionals should consider these species-specific patterns when designing and interpreting preclinical safety and efficacy studies for new chemical entities.
References
- 1. This compound: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Interactions Associated With Therapies for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction | Semantic Scholar [semanticscholar.org]
Macitentan Demonstrates Superior Efficacy Over Bosentan in Attenuating Right Ventricular Remodeling in a Rat Model of Pulmonary Hypertension
A head-to-head comparison in a preclinical model of non-vasoreactive pulmonary hypertension (PH) has revealed that macitentan is more effective than bosentan in preventing right ventricular (RV) hypertrophy and adverse cellular changes associated with RV remodeling.[1][2] These findings suggest that this compound's distinct pharmacological properties, including enhanced tissue penetration, may offer a therapeutic advantage in mitigating the cardiac consequences of PH.
In a key study utilizing a bleomycin-induced model of non-vasoreactive PH in rats, this compound significantly reduced RV hypertrophy, as measured by the Fulton index (RV/[LV+S] ratio), by 82%. In contrast, bosentan showed only a tendency towards a decrease that was not statistically significant.[1] Furthermore, this compound completely prevented the increase in cardiomyocyte size, a hallmark of adverse remodeling, whereas bosentan had no significant effect on this parameter.[1]
The superior performance of this compound in this model was also associated with a significant attenuation of gene expression related to cellular hypertrophy and extracellular matrix remodeling in the right ventricle.[2] Analysis of drug distribution revealed that this compound achieved greater concentrations in both the RV and lung tissue compared to bosentan, which may contribute to its enhanced efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the comparative study of this compound and bosentan in the bleomycin-induced rat model of pulmonary hypertension.
Table 1: Effects on Right Ventricular Hypertrophy and Cardiomyocyte Size
| Parameter | Control (Saline + Vehicle) | Bleomycin + Vehicle | Bleomycin + this compound (100 mg/kg/day) | Bleomycin + Bosentan (300 mg/kg/day) |
| RV/(LV+S) Ratio (Fulton Index) | 0.25 ± 0.01 | 0.38 ± 0.02 | 0.27 ± 0.01 | 0.34 ± 0.02 |
| Cardiomyocyte Diameter (µm) | 16.2 ± 0.3 | 18.5 ± 0.4 | 16.2 ± 0.3 | 17.8 ± 0.4 |
Data are presented as mean ± SEM. Bold indicates a statistically significant difference (P < 0.01) compared to the Bleomycin + Vehicle group.
Table 2: Effects on Gene Expression in the Right Ventricle
| Gene | Function | Bleomycin + this compound | Bleomycin + Bosentan |
| Nppa (ANP) | Cardiac function | Normalized | No significant effect |
| Nppb (BNP) | Cardiac function | Normalized | No significant effect |
| Fn1 (Fibronectin 1) | Extracellular matrix remodeling | Normalized | Significant reduction |
| Lgals3 (Galectin-3) | Extracellular matrix remodeling | Normalized | Significant reduction |
| Acta1 (α-skeletal actin) | Cell hypertrophy | Normalized | No significant effect |
| Myh7 (β-MHC) | Cell hypertrophy | Normalized | No significant effect |
This table provides a qualitative summary of the effects on gene expression. "Normalized" indicates that the drug treatment returned the gene expression to levels observed in the control group.
Experimental Protocols
Bleomycin-Induced Pulmonary Hypertension and Right Ventricular Remodeling Model
The primary experimental model cited for the direct comparison of this compound and bosentan involves the induction of non-vasoreactive pulmonary hypertension in rats using bleomycin.
-
Animal Model : The studies utilized male Wistar rats.
-
Induction of PH : A single intratracheal instillation of bleomycin sulfate (1.5 IU in 300 µL of saline) is administered to induce lung fibrosis and subsequent pulmonary hypertension. Control animals receive an equal volume of saline.
-
Drug Administration : Treatment with this compound (100 mg·kg⁻¹·d⁻¹), bosentan (300 mg·kg⁻¹·d⁻¹), or a vehicle control is initiated on the same day as bleomycin instillation and continues for four weeks. The drugs are administered orally.
-
Assessment of RV Remodeling :
-
Echocardiography : Performed at the end of the treatment period to assess cardiac function.
-
Hemodynamic Measurements : While not detailed for this specific comparison, other studies using PH models involve right heart catheterization to measure parameters like Right Ventricular Systolic Pressure (RVSP).
-
RV Hypertrophy (Fulton Index) : At the end of the study, the hearts are excised. The right ventricular free wall (RV) is separated from the left ventricle and septum (LV+S) and weighed. The ratio of RV weight to (LV+S) weight (Fulton index) is calculated as an index of RV hypertrophy.
-
Histological Analysis : Heart tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to measure cardiomyocyte diameter as an indicator of cellular hypertrophy.
-
Gene Expression Analysis : RNA is extracted from the RV tissue, and quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of genes involved in hypertrophy and fibrosis.
-
Visualizations
Endothelin Receptor Antagonism in RV Remodeling
Caption: Endothelin-1 signaling pathway in right ventricular remodeling and points of intervention by dual receptor antagonists.
Experimental Workflow: Comparing this compound and Bosentan
Caption: Workflow for the comparative study of this compound and bosentan on RV remodeling in rats.
References
- 1. Comparison of this compound and Bosentan on Right Ventricular Remodeling in a Rat Model of Non-vasoreactive Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of this compound and Bosentan on Right Ventricular Remodeling in a Rat Model of Non-vasoreactive Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Macitentan's Tenacious Grip: A Comparative Analysis of Endothelin Receptor Antagonist Dissociation Kinetics
A deep dive into the in-vitro receptor binding characteristics of Macitentan reveals a significantly slower dissociation rate compared to other endothelin receptor antagonists (ERAs) such as Ambrisentan and Bosentan. This prolonged receptor occupancy is a key differentiator that may contribute to its sustained pharmacological effects in the treatment of pulmonary arterial hypertension (PAH).
This guide provides a comparative analysis of the receptor dissociation kinetics of this compound and other ERAs, supported by experimental data from in-vitro studies. The information is intended for researchers, scientists, and drug development professionals working in the field of endothelin receptor pharmacology.
Unveiling the Kinetics: A Side-by-Side Comparison
In-vitro studies utilizing human pulmonary arterial smooth muscle cells (PASMC) have been instrumental in characterizing the binding and dissociation kinetics of various ERAs. These studies consistently demonstrate that this compound exhibits a markedly longer receptor occupancy half-life compared to its predecessors.
| Endothelin Receptor Antagonist | Receptor Occupancy Half-Life (ROt1/2) | Antagonist Potency (Kb in nM) |
| This compound | 17 minutes[1][2][3] | 0.14[1][2] |
| Ambrisentan | 40 seconds | 0.12 |
| Bosentan | 70 seconds | 1.1 |
Table 1: Comparison of Receptor Dissociation Kinetics and Potency of ERAs. Data derived from in-vitro studies on human PASMC.
The prolonged receptor occupancy of this compound is a result of its slow dissociation from the endothelin receptor. This characteristic leads to a phenomenon known as "insurmountable antagonism," where this compound's inhibitory effect is less susceptible to being overcome by increasing concentrations of endothelin-1 (ET-1), the natural ligand. In contrast, Ambrisentan and Bosentan, with their faster dissociation rates, behave as surmountable antagonists.
The "Why" Behind the "How": The Role of Molecular Interactions
The distinct kinetic profile of this compound is attributed to its unique molecular structure and binding mode to the endothelin A (ETA) receptor. Unlike Bosentan and Ambrisentan, this compound's interaction with the receptor is not primarily dependent on strong charge-charge interactions. Instead, it relies more on hydrophobic interactions, allowing it to fit tightly into a well-defined binding pocket. This different binding mechanism is thought to be the reason for its sustained target occupancy.
Experimental Corner: Deconstructing the Methodology
The data presented in this guide are primarily derived from two key in-vitro experimental setups: calcium release assays and inositol-1-phosphate (IP1) accumulation assays. These functional assays are performed on human PASMC, a disease-relevant cell system.
Experimental Workflow for Determining Receptor Dissociation Kinetics
Caption: Workflow for determining ERA receptor dissociation kinetics.
Key Experimental Protocols
1. Cell Culture:
-
Human pulmonary arterial smooth muscle cells (PASMC) are cultured in appropriate growth medium until they reach a suitable confluency for the assay.
2. Antagonist Pre-incubation:
-
PASMC are pre-incubated with a dilution series of the endothelin receptor antagonist (this compound, Ambrisentan, or Bosentan) for a prolonged period, typically 120 minutes, to allow for receptor binding to reach equilibrium.
3. Compound Washout:
-
To measure the dissociation rate, the antagonist-containing medium is removed, and the cells are washed multiple times with a buffer to remove any unbound antagonist.
4. ET-1 Stimulation:
-
Following the washout, the cells are stimulated with a specific concentration of endothelin-1 (ET-1) at various time points. This allows for the assessment of how quickly the receptor becomes available for ET-1 binding as the antagonist dissociates.
5. Functional Readout:
-
The cellular response to ET-1 stimulation is measured. This is typically done by quantifying the release of intracellular calcium using a fluorescent indicator or by measuring the accumulation of inositol-1-phosphate (IP1) using a commercially available assay kit.
6. Data Analysis:
-
The data are used to calculate the half-maximal inhibitory concentration (IC50) of the antagonist at each time point after washout. These IC50 values are then used to determine the antagonist's dissociation rate constant (k_off) and its receptor occupancy half-life (ROt1/2). The antagonist potency (Kb) is also calculated from these experiments.
Signaling Pathway Overview
The binding of endothelin-1 to its receptors (ETA and ETB) on smooth muscle cells triggers a cascade of intracellular events leading to vasoconstriction and cell proliferation. ERAs like this compound competitively block this binding, thereby inhibiting these downstream effects.
Caption: Endothelin-1 signaling pathway and ERA inhibition.
References
Validating the Anti-Fibrotic Effects of Macitentan in Lung Injury Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-fibrotic effects of Macitentan with other approved therapies, Pirfenidone and Nintedanib, in preclinical lung injury models. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent for pulmonary fibrosis.
Executive Summary
This compound, a dual endothelin receptor antagonist, has demonstrated significant anti-fibrotic effects in various preclinical models of lung injury. This guide synthesizes data from studies utilizing bleomycin-induced and transforming growth factor-beta 1 (TGF-β1)-induced lung fibrosis models to compare the efficacy of this compound against Pirfenidone and Nintedanib. The presented data suggests that this compound not only mitigates fibrosis but also addresses associated pulmonary hypertension, a common complication of fibrotic lung disease.
Comparative Efficacy of Anti-Fibrotic Agents
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound, Pirfenidone, and Nintedanib on key fibrotic markers.
Table 1: Effects on Pulmonary Fibrosis in a TGF-β1-Induced Lung Injury Rat Model[1][2][3][4]
| Parameter | Control | TGF-β1 Model | This compound (100 mg/kg/day) | Pirfenidone (0.5% food admix) | This compound + Pirfenidone |
| Hydroxyproline Content (µg/mg lung tissue) | ~20 | ~45 | Significantly reduced vs. Model | Significantly reduced vs. Model | Further reduction vs. single agents |
| Pulmonary Artery Pressure (mmHg) | ~15 | ~25 | Significantly reduced vs. Model | No significant effect | Significantly reduced vs. Model |
| α-SMA Expression (Western Blot) | Low | High | Significantly reduced vs. Model | Reduced vs. Model | Significantly reduced vs. Model |
| Collagen I Expression (Western Blot) | Low | High | Significantly reduced vs. Model | Reduced vs. Model | Significantly reduced vs. Model |
| Phospho-Smad3 Expression (Western Blot) | Low | High | Reduced vs. Model | Reduced vs. Model | Reduced vs. Model |
Table 2: Effects on Pulmonary Fibrosis in a Bleomycin-Induced Lung Injury Model[5]
| Parameter | Control | Bleomycin Model | This compound | Pirfenidone | Nintedanib |
| Ashcroft Score | 0-1 | 5-7 | Reduced fibrosis score | Reduced fibrosis score | Reduced fibrosis score |
| Hydroxyproline Content | Normal | Significantly Increased | Dose-dependent reduction | Significantly reduced | Significantly reduced |
| Right Ventricle Hypertrophy | Normal | Increased | Significantly reduced | Not reported in comparative studies | Not reported in comparative studies |
Mechanisms of Action: A Comparative Overview
The anti-fibrotic activity of this compound, Pirfenidone, and Nintedanib stems from their distinct mechanisms of action targeting different pathways involved in the pathogenesis of pulmonary fibrosis.
-
This compound: A dual endothelin-1 (ET-1) receptor antagonist, blocking both ETA and ETB receptors. ET-1 is a potent vasoconstrictor and has pro-fibrotic, pro-inflammatory, and proliferative effects. By inhibiting ET-1 signaling, this compound reduces fibroblast activation, collagen deposition, and vascular remodeling.
-
Pirfenidone: While its exact mechanism is not fully elucidated, Pirfenidone is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, most notably TGF-β1. It also inhibits fibroblast proliferation and differentiation into myofibroblasts.
-
Nintedanib: A small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). By blocking these signaling pathways, Nintedanib interferes with fibroblast proliferation, migration, and differentiation.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by each drug.
Experimental Workflows and Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for the key lung injury models and analytical techniques cited in this guide.
Experimental Workflow: TGF-β1-Induced Lung Fibrosis Model
Protocol: TGF-β1-Induced Lung Fibrosis in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Fibrosis: On day 0, rats are anesthetized and administered a single intratracheal instillation of a replication-deficient adenoviral vector encoding active TGF-β1 (AdTGF-β1).
-
Treatment Regimen: From day 14 to day 28 post-instillation, animals receive daily treatment via oral gavage with either this compound (100 mg/kg), Pirfenidone (administered as 0.5% admix in food), a combination of both, or vehicle control.
-
Endpoint Analysis (Day 28):
-
Hemodynamic Assessment: Pulmonary artery pressure is measured.
-
Tissue Collection: Lungs are harvested for histological and biochemical analysis.
-
Fibrosis Assessment: Lung collagen content is quantified using a hydroxyproline assay. The expression of fibrotic markers such as α-SMA, collagen I, and phosphorylated Smad3 is determined by Western blot and immunohistochemistry.
-
Experimental Workflow: Bleomycin-Induced Lung Fibrosis Model
Protocol: Bleomycin-Induced Lung Fibrosis in Rodents
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats.
-
Induction of Fibrosis: On day 0, a single intratracheal instillation of bleomycin sulfate is administered to anesthetized animals.
-
Treatment Regimen: Daily administration of the test compounds (this compound, Pirfenidone, or Nintedanib) or vehicle is typically initiated either prophylactically (from day 0) or therapeutically (from day 7 or 14) and continued for 14-28 days.
-
Endpoint Analysis:
-
Histology: Lungs are sectioned and stained with Masson's trichrome to visualize collagen deposition. Fibrosis is semi-quantitatively scored using the Ashcroft method.
-
Biochemical Analysis: Total lung collagen is quantified by measuring the hydroxyproline content of lung homogenates.
-
Key Experimental Protocols
-
Hydroxyproline Assay:
-
Lung tissue is homogenized and hydrolyzed in 6N HCl at 110-120°C for 12-24 hours.
-
The hydrolysate is neutralized and then oxidized with Chloramine-T.
-
A colorimetric reaction is initiated by adding Ehrlich's reagent.
-
The absorbance is measured at 550-560 nm, and the hydroxyproline concentration is determined against a standard curve.
-
-
Western Blot Analysis for α-SMA and Collagen I:
-
Lung tissue homogenates are lysed in RIPA buffer, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against α-SMA, Collagen I, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified.
-
-
Immunohistochemistry for CD31 and Caspase-3:
-
Paraffin-embedded lung sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate buffer.
-
Sections are blocked and then incubated with primary antibodies against CD31 (for endothelial cells) or cleaved Caspase-3 (for apoptotic cells).
-
A biotinylated secondary antibody and a streptavidin-HRP complex are applied.
-
The signal is developed with a DAB substrate, and sections are counterstained with hematoxylin.
-
Staining is visualized and quantified under a microscope.
-
Conclusion
The preclinical data presented in this guide demonstrates the potent anti-fibrotic effects of this compound in established lung injury models. Notably, in a head-to-head comparison within a TGF-β1-induced fibrosis model, this compound showed comparable or superior anti-fibrotic activity to Pirfenidone and uniquely addressed the complication of pulmonary hypertension. While direct comparative data with Nintedanib is limited, the distinct mechanism of action of this compound, targeting the endothelin-1 pathway, suggests it may offer a valuable therapeutic strategy for pulmonary fibrosis, particularly in patients with concurrent pulmonary hypertension. Further investigation and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in patients with fibrotic lung diseases.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Macitentan
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of Macitentan.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1][2][3] |
| Skin Protection | Chemical-resistant gloves | Inspected prior to use and conforming to EU Directive 89/686/EEC and EN 374[1][2] |
| Fire/flame resistant and impervious clothing | To prevent skin contact | |
| Respiratory Protection | Full-face respirator or particle respirator (e.g., P95 or P1) | Use if exposure limits are exceeded, if irritation occurs, or if dust is generated. Respirators should be approved under NIOSH (US) or CEN (EU) standards |
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated place, such as a laboratory fume hood.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin and eyes.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.
-
The recommended storage temperature for the powder is often -20°C.
Accidental Release Measures
In the event of a spill or accidental release, follow these procedures to mitigate the hazard.
-
Evacuate Personnel : Keep people away from and upwind of the spill/leak.
-
Ensure Adequate Ventilation : Use personal protective equipment.
-
Prevent Further Leakage : If it is safe to do so, prevent further spillage.
-
Containment and Clean-up :
-
Avoid generating dust.
-
Collect the spilled material using spark-proof tools and explosion-proof equipment.
-
For solutions, absorb with a finely-powdered liquid-binding material like diatomite.
-
Place the collected material into a suitable, closed container for disposal.
-
-
Environmental Precautions : Do not let the chemical enter drains, as discharge into the environment must be avoided.
First Aid Measures
Immediate and appropriate first aid is essential in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Disposal Plan
Proper disposal of this compound and its contaminated packaging is crucial to prevent environmental contamination and comply with regulations.
Chemical Disposal:
-
The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.
-
Do not discharge into sewer systems.
Contaminated Packaging Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.
-
Alternatively, packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.
This compound Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
